molecular formula C5H4BBrClNO2 B1286192 2-Bromo-3-chloropyridine-4-boronic acid CAS No. 1003043-31-9

2-Bromo-3-chloropyridine-4-boronic acid

Cat. No.: B1286192
CAS No.: 1003043-31-9
M. Wt: 236.26 g/mol
InChI Key: XBFYDECHVMPQHV-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyridine-4-boronic acid is a useful research compound. Its molecular formula is C5H4BBrClNO2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromo-3-chloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFYDECHVMPQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590359
Record name (2-Bromo-3-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-31-9
Record name (2-Bromo-3-chloropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-3-chloropyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route based on established methodologies and details the expected analytical characterization of the target compound.

Introduction

This compound is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex heterocyclic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The bromo and chloro substituents on the pyridine ring provide additional handles for further functionalization, allowing for the sequential and regioselective introduction of various substituents. This makes it an attractive intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals.

Synthesis Pathway

The proposed synthesis starts from a readily available dihalopyridine, such as 2-bromo-3,4-dichloropyridine or 2,3-dichloro-4-bromopyridine. The choice of starting material would depend on the relative reactivity of the halogens in the lithium-halogen exchange. Typically, bromine undergoes this exchange more readily than chlorine. Therefore, a plausible starting material is 2,3-dichloro-4-bromopyridine. The synthesis proceeds via a regioselective lithium-halogen exchange at the 4-position, followed by borylation with a trialkyl borate and subsequent acidic workup.

Synthesis_Pathway start 2,3-Dichloro-4-bromopyridine intermediate 2,3-Dichloro-4-lithiopyridine start->intermediate Lithium-Halogen Exchange borate_ester 2,3-Dichloropyridine-4-boronate ester intermediate->borate_ester Borylation reagent1 n-BuLi THF, -78 °C reagent1->start reagent2 B(OR)3 reagent2->intermediate product This compound borate_ester->product Hydrolysis reagent3 H3O+ reagent3->borate_ester

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol based on the well-established procedure for the synthesis of 3-pyridylboronic acid. This protocol should be considered a starting point and may require optimization.

Synthesis of this compound

Materials:

  • 2,3-Dichloro-4-bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2,3-dichloro-4-bromopyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The pH is then carefully adjusted to approximately 7.5 with 5 M NaOH, which may cause the product to precipitate. The aqueous layer is saturated with NaCl and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Analytical Data

While experimental data is not publicly available, the following table summarizes the expected analytical data for this compound.

ParameterExpected Value
Molecular Formula C₅H₄BBrClNO₂
Molecular Weight 236.26 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ 8.3-8.5 (d, 1H), 7.5-7.7 (d, 1H), 5.0-6.0 (br s, 2H, B(OH)₂)
¹³C NMR (CDCl₃, 101 MHz)δ 155-160 (C-Br), 148-152 (C-Cl), 140-145 (C-B), 125-130, 120-125
Mass Spec. (EI) m/z 235/237/239 (M⁺), showing isotopic pattern for Br and Cl

Note: The exact chemical shifts in NMR are dependent on the solvent and concentration. The boronic acid protons are often broad and may exchange with water present in the solvent. The carbon attached to the boron atom may show a broadened signal due to quadrupolar relaxation. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Characterization Workflow

Characterization_Workflow start Synthesized Product purification Purification (Recrystallization or Chromatography) start->purification purity_check Purity Assessment (HPLC, LC-MS) purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms final_product Characterized This compound nmr->final_product ms->final_product

Caption: General experimental workflow for the characterization of the final product.

Safety and Handling

This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from a commercial supplier.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on well-established lithium-halogen exchange chemistry, offers a viable route to this valuable building block. The predicted analytical data serves as a benchmark for researchers undertaking its synthesis and characterization. The unique combination of reactive sites on this molecule ensures its continued importance in the development of novel compounds for the pharmaceutical and fine chemical industries.

2-Bromo-3-chloropyridine-4-boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-3-chloropyridine-4-boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative containing a boronic acid functional group. Its unique substitution pattern makes it a versatile reagent for introducing a 2-bromo-3-chloropyridin-4-yl moiety into various organic molecules. The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are predicted.

PropertyValueSource
Molecular Formula C₅H₄BBrClNO₂[1][2][3]
Molecular Weight 236.26 g/mol [1][2][3]
CAS Number 1003043-31-9[4][5]
Appearance White to off-white solid (predicted)
Melting Point Data not available
Boiling Point 399.9 ± 52.0 °C (Predicted)
Density 1.90 ± 0.1 g/cm³ (Predicted)
pKa Data not available
Solubility Soluble in organic solvents such as methanol and DMSO (predicted).

Spectroscopic Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers.[6] The expected spectral characteristics are outlined below:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring. The chemical shifts will be influenced by the electronegative bromine and chlorine atoms and the boronic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the bromine, chlorine, and boron substituents will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature for identification.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretching of the boronic acid group (around 3300-2500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Br and C-Cl stretching frequencies.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence. A common strategy is the ortho-lithiation of a substituted pyridine precursor followed by borylation with a trialkyl borate.

Generalized Synthetic Workflow

G Start 2,3-Dichloropyridine Step1 Directed ortho-Metalation (e.g., LDA, THF, -78 °C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Borylation (e.g., Triisopropyl borate) Intermediate->Step2 Product_ester Boronic Ester Step2->Product_ester Step3 Hydrolysis (e.g., aq. acid) Product_ester->Step3 Final_Product This compound Step3->Final_Product

Caption: Generalized workflow for the synthesis of pyridine boronic acids.

Reactivity in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions.[7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The presence of two different halogen atoms (Br and Cl) allows for the potential for selective, sequential cross-coupling reactions under different catalytic conditions.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in a Suzuki-Miyaura coupling reaction. These protocols should be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G Start Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base Step1 Add Degassed Solvent Start->Step1 Step2 Heat and Stir Step1->Step2 Step3 Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Aqueous Work-up Step3->Step4 Step5 Extraction Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Isolated Product Step6->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety (e.g., Bortezomib, Ixazomib).[8] They often act as enzyme inhibitors by forming a stable, covalent bond with a catalytic serine or threonine residue in the active site of the target protein.[8]

The pyridine scaffold is also a common feature in many biologically active molecules.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. The bromo and chloro substituents provide opportunities for further chemical modifications to explore the structure-activity relationship (SAR) of a lead compound.

Potential Signaling Pathway Interaction

While the specific biological targets of compounds derived from this compound are not yet defined, a common mechanism of action for boronic acid-containing drugs is the inhibition of proteasomes or other serine proteases.

G cluster_0 Enzyme Active Site Serine Serine Residue (Nucleophile) Complex Stable Covalent Adduct (Enzyme Inhibition) Serine->Complex Drug Boronic Acid Drug (Electrophile) Drug->Serine Reversible Covalent Bonding Pathway Downstream Signaling Pathway (e.g., Apoptosis) Complex->Pathway Inhibition

Caption: General mechanism of serine protease inhibition by a boronic acid.

Stability and Storage

Boronic acids are generally stable compounds but can be prone to dehydration to form cyclic boroxines, especially upon prolonged storage or heating. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place under an inert atmosphere.

References

An In-depth Technical Guide to 2-Bromo-3-chloropyridine-4-boronic acid (CAS 1003043-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloropyridine-4-boronic acid, with the CAS number 1003043-31-9, is a valuable heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its trifunctional nature, featuring a pyridine core with bromine and chlorine substituents and a boronic acid moiety, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

The strategic placement of the halogen atoms allows for selective and sequential cross-coupling reactions, primarily the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1] The pyridine scaffold itself is a privileged structure in numerous biologically active compounds, making this reagent particularly relevant for the synthesis of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1003043-31-9
Molecular Formula C₅H₄BBrClNO₂
Molecular Weight 236.26 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥95%
Synonyms B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid[2]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a halogen-metal exchange reaction followed by borylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway Overview

The most common route to pyridinylboronic acids involves the reaction of a halopyridine with an organolithium reagent to form a lithiated intermediate, which is then quenched with a borate ester.

G cluster_synthesis Synthesis of this compound Start 2,3-Dichloropyridine Step1 Halogen-Metal Exchange (e.g., n-BuLi, -78°C) Intermediate Lithium Intermediate StepB Borylation & Hydrolysis Intermediate->StepB 3. Step2 Borylation (e.g., Triisopropyl borate) Product 2-Chloro-3-lithiopyridine-4-boronate ester Step3 Hydrolysis FinalProduct This compound Precursor 2-Bromo-3-chloropyridine StepA Lithiation at C4 Precursor->StepA 1. StepA->Intermediate 2. StepB->FinalProduct

Caption: General synthetic workflow for pyridinylboronic acids.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-3-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 2-bromo-3-chloropyridine in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium dropwise while maintaining the temperature. Stir the mixture at this temperature to facilitate the lithium-halogen exchange.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Workup and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.

General Reaction Scheme

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Cross-Coupling BoronicAcid This compound Product Coupled Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a generalized protocol for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity and Selectivity

The presence of two different halogen atoms (bromo and chloro) on the pyridine ring allows for potential regioselective and sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, enabling selective reaction at the 2-position, leaving the 3-chloro substituent available for subsequent transformations.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are key pharmacophores in a multitude of approved drugs and clinical candidates. Boronic acids like the title compound are crucial intermediates for the synthesis of these complex molecules.

Role as a Key Building Block

While specific examples detailing the use of CAS 1003043-31-9 in the synthesis of named pharmaceutical compounds are not prevalent in publicly accessible literature, the structural motif is highly relevant. For instance, similar chloropyridine boronic acids are utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are used in cancer therapy.[1] The 2-chloro-3-substituted pyridine core can also serve as a precursor for various fused heterocyclic systems.

Potential in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors often function by competing with ATP for binding to the kinase active site. The ability to introduce diverse aryl and heteroaryl substituents at the 4-position of the pyridine ring via Suzuki coupling with this compound makes it a valuable tool for generating libraries of potential kinase inhibitors for screening and lead optimization.

Kinase_Inhibitor_Logic Start This compound Step1 Suzuki Coupling with diverse Aryl/Heteroaryl Halides Start->Step1 Library Library of Substituted Pyridines Step1->Library Step2 Biological Screening Library->Step2 Hit Hit Compounds Step2->Hit Step3 Lead Optimization Hit->Step3 Candidate Drug Candidate Step3->Candidate

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of complex substituted pyridines. The potential for regioselective functionalization further enhances its utility. For researchers and professionals in drug discovery and development, this reagent offers a valuable tool for the construction of novel molecular entities with potential therapeutic applications, particularly in the design of kinase inhibitors and other targeted therapies. The provided protocols and data serve as a foundational guide for the successful application of this important synthetic intermediate.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the methodologies and analytical techniques integral to the structural elucidation of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis and comprehensive characterization of this halogenated pyridinylboronic acid derivative, a compound of interest in synthetic and medicinal chemistry.

Introduction

B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid is a substituted heterocyclic organoboron compound. The presence of a boronic acid functional group, along with bromine and chlorine substituents on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate structural confirmation is paramount for its application in the synthesis of complex molecules and for understanding its chemical reactivity and potential biological activity. This guide details the multifaceted approach required for its complete structural characterization.

Synthesis

The synthesis of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid is most commonly achieved through a halogen-metal exchange reaction followed by borylation. The logical workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product 2,4-Dibromo-3-chloropyridine 2,4-Dibromo-3-chloropyridine Halogen-Metal Exchange Halogen-Metal Exchange 2,4-Dibromo-3-chloropyridine->Halogen-Metal Exchange n-Butyllithium n-Butyllithium n-Butyllithium->Halogen-Metal Exchange Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation Aqueous Acid Aqueous Acid Hydrolysis Hydrolysis Aqueous Acid->Hydrolysis Halogen-Metal Exchange->Borylation Borylation->Hydrolysis B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid Hydrolysis->B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid

Synthetic pathway for B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid.
Experimental Protocol: Synthesis

  • Reaction Setup: A solution of 2,4-dibromo-3-chloropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Halogen-Metal Exchange: n-Butyllithium (a solution in hexanes) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a specified time to allow for the selective exchange of the bromine atom at the 4-position with lithium.

  • Borylation: Triisopropyl borate is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

  • Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR spectra are particularly informative.

Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H8.2 - 8.4DoubletH-6
¹H7.5 - 7.7DoubletH-5
¹³C~155SingletC-2 (C-Br)
¹³C~130SingletC-3 (C-Cl)
¹³C~140SingletC-4 (C-B)
¹³C~125SingletC-5
¹³C~150SingletC-6
¹¹B27 - 33Broad SingletB(OH)₂
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is filtered into a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for quantitative analysis, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain a spectrum with singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • ¹¹B NMR: A single-pulse experiment is performed using a broadband probe. A quartz NMR tube may be used to minimize background signals from borosilicate glass. The spectral width should be set to cover the range for boronic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺237.9Based on the molecular formula C₅H₅BBrClNO₂⁺. The isotopic pattern will be characteristic of the presence of one bromine and one chlorine atom.
[M-H₂O+H]⁺219.9Loss of a water molecule from the boronic acid moiety.
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

  • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Data is acquired in positive ion mode.

  • Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition. The isotopic distribution pattern is compared with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data

Wavenumber (cm⁻¹)Assignment
3500-3200 (broad)O-H stretching (boronic acid)
~1600, ~1470C=C and C=N stretching (pyridine ring)
~1350B-O stretching
~1100C-Cl stretching
~1050C-Br stretching
~850-750C-H out-of-plane bending
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) powder (100-200 mg). The mixture is pressed into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is acquired over a range of approximately 4000 to 400 cm⁻¹.

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.

G cluster_start Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution cluster_product Final Structure Crystal Growth Crystal Growth Mount Crystal Mount Crystal Crystal Growth->Mount Crystal X-ray Diffraction X-ray Diffraction Mount Crystal->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution and Refinement Structure Solution and Refinement Data Processing->Structure Solution and Refinement 3D Molecular Model 3D Molecular Model Structure Solution and Refinement->3D Molecular Model

Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction.[10][11][12][13][14]

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The comprehensive structural elucidation of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid requires a synergistic application of synthetic chemistry and advanced analytical techniques. The described protocols for synthesis, NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and single-crystal X-ray diffraction provide a robust framework for the unambiguous confirmation of its molecular structure. This detailed characterization is a critical prerequisite for its effective use in drug discovery and development, ensuring the identity and purity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the NMR Data and Analysis of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 2-Bromo-3-chloropyridine-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document outlines the expected ¹H and ¹³C NMR spectral data, presents a detailed experimental protocol for data acquisition, and offers an in-depth analysis to aid in the structural elucidation and quality control of this important compound.

Predicted NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds and the known effects of substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.45d~5.01HH-6
~7.90d~5.01HH-5
~8.30 (broad s)s-2HB(OH)₂
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~152.0C-2
~125.0C-3
~145.0 (broad)C-4
~128.0C-5
~150.0C-6

Experimental Protocol: NMR Data Acquisition

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Materials and Equipment

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

  • NMR tube (5 mm diameter)

  • Pipettes and a clean, dry vial

  • NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

2.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial to ensure complete dissolution of the solid. A brief sonication may be applied if necessary.

  • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2.3. Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • For ¹H NMR:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters:

      • Pulse width: 30°

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse width: 30°

      • Spectral width: 0 to 180 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

2.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

NMR Data Analysis and Interpretation

The predicted NMR data provides valuable insights into the molecular structure of this compound.

3.1. ¹H NMR Analysis

The proton spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Therefore, it is expected to be the most downfield signal, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to H-6, resulting in a doublet. Its chemical shift will be upfield relative to H-6.

  • B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and will likely exchange with any trace amounts of water in the solvent. This typically results in a broad singlet. The integration of this peak may vary.

3.2. ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals for the five carbon atoms of the pyridine ring.

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore expected to be the most downfield signals. The carbon bearing the bromine atom (C-2) will be influenced by its electron-withdrawing and heavy atom effects.

  • C-3: The carbon attached to the chlorine atom will also be downfield due to the electronegativity of chlorine.

  • C-4: The carbon atom bonded to the boronic acid group is expected to be broad due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boron substituent.

  • C-5: This carbon is the least substituted and is expected to be the most upfield of the aromatic carbons.

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Chemical Shift Calibration I->J K Integration (1H) & Peak Picking J->K L Assign Signals K->L M Analyze Coupling Patterns L->M N Compare with Predicted Data M->N O Structural Confirmation N->O

Workflow for NMR Data Acquisition and Analysis.

Technical Guide: Analysis of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a public domain X-ray crystal structure for 2-Bromo-3-chloropyridine-4-boronic acid has not been identified in crystallographic databases or peer-reviewed literature. The following guide provides general properties of the compound based on commercially available data and outlines a hypothetical, standardized workflow for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. This document is intended to serve as a practical framework for researchers undertaking such a study.

Compound Overview

This compound is a halogenated pyridine derivative incorporating a boronic acid functional group. Such compounds are of significant interest in medicinal chemistry and materials science, primarily as versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. The specific substitution pattern of this compound offers multiple points for chemical modification.

Table 1: General Properties of this compound

PropertyValue
CAS Number 1003043-31-9[1]
Molecular Formula C₅H₄BBrClNO₂[1]
Molecular Weight 236.26 g/mol [1]
Appearance Typically an off-white to white solid
Primary Application Intermediate for organic synthesis, particularly Suzuki-Miyaura coupling

Hypothetical Experimental Protocols

The following sections describe a generalized workflow for the synthesis, crystallization, and structural analysis of this compound.

This protocol is a generalized procedure based on common methods for the synthesis of pyridinylboronic acids, such as the lithiation of a halopyridine followed by borylation.

Materials:

  • 2-Bromo-3-chloro-4-iodopyridine (as a hypothetical precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A solution of 2-bromo-3-chloro-4-iodopyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise, and the mixture is stirred at this temperature to facilitate a lithium-halogen exchange at the 4-position.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

The successful growth of single crystals suitable for X-ray diffraction is a critical step.

General Procedure:

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or heptane) is performed to identify a solvent system in which the compound has moderate solubility.

  • Crystal Growth Methods:

    • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.

This section outlines a standard procedure for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). The data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following tables are templates for the kind of quantitative data that would be obtained from a successful X-ray crystal structure determination.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₅H₄BBrClNO₂
Formula weight 236.26
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system To be determined
Space group To be determined
Unit cell dimensions a = x Å, α = 90°b = y Å, β = z°c = w Å, γ = 90°
Volume V ų
Z n
Density (calculated) ρ g/cm³
Absorption coefficient μ mm⁻¹
F(000) f
Crystal size x × y × z mm³
Theta range for data collection θ₁ to θ₂°
Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected N
Independent reflections Nunique [R(int) = r]
Completeness to theta c %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters d / r / p
Goodness-of-fit on F² g
Final R indices [I>2sigma(I)] R1 = x, wR2 = y
R indices (all data) R1 = x', wR2 = y'
Largest diff. peak and hole p₁ and p₂ e.Å⁻³

Table 3: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
Br1 x₁y₁z₁u₁
Cl1 x₂y₂z₂u₂
O1 x₃y₃z₃u₃
O2 x₄y₄z₄u₄
N1 x₅y₅z₅u₅
C1 x₆y₆z₆u₆
C2 x₇y₇z₇u₇
C3 x₈y₈z₈u₈
C4 x₉y₉z₉u₉
C5 x₁₀y₁₀z₁₀u₁₀
B1 x₁₁y₁₁z₁₁u₁₁

Visualizations

The following diagram illustrates the generalized workflow for the synthesis and structural analysis of a novel compound like this compound.

G Generalized Workflow for Synthesis and Crystal Structure Analysis cluster_synthesis Synthesis cluster_analysis Structural Analysis start Precursor: 2-Bromo-3-chloro-4-iodopyridine lithiation Lithiation with n-BuLi at -78°C start->lithiation borylation Borylation with Triisopropyl borate lithiation->borylation workup Aqueous Workup & Extraction borylation->workup purification Purification (Recrystallization/Chromatography) workup->purification product Product: This compound purification->product crystallization Crystallization (e.g., Slow Evaporation) product->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Caption: Synthesis and structural analysis workflow.

References

A Technical Guide to 2-Bromo-3-chloropyridine-4-boronic acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 2-Bromo-3-chloropyridine-4-boronic acid (CAS No: 1003043-31-9). This trifunctional heterocyclic building block is a valuable reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.

Commercial Availability and Suppliers

This compound and its commonly used pinacol ester derivative are commercially available from a range of chemical suppliers. The boronic acid is typically offered as a solid with purity levels of 95% or higher. The pinacol ester is also a solid and is often used as a more stable alternative to the free boronic acid for certain applications. Below is a comparative summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityCatalog Number
Boroncore This compound1003043-31-9C5H4BBrClNO2236.26-BC000004[1]
2a biotech This compound1003043-31-9C5H4BBrClNO2-98.00%2A-9059448
CRO SPLENDID LAB This compound1003043-31-9C5H4BBrClNO2236.26-CSL-18482[2]
Pharmaffiliates This compound1003043-31-9C5H4BBrClNO2236.26High Purity-
Halochem This compound pinacol ester-C11H14BBrClNO2318.40≥ 95%-
Sigma-Aldrich This compound pinacol ester-C11H14BBrClNO2-95%AOBH3CD9F0FD

Experimental Protocols

Synthesis of this compound

Adapted Protocol: Lithiation and Borylation

Disclaimer: This is an adapted protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 2-Bromo-3,4-dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2-bromo-3,4-dichloropyridine (1.0 eq) and anhydrous THF.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-BuLi in hexanes (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Triisopropyl borate (1.2 eq) is then added dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 2 M HCl, and the mixture is stirred for 30 minutes.

  • The aqueous layer is separated and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.[3]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Ethyl acetate

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • The degassed 1,4-dioxane/water mixture is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound.

procurement_workflow Procurement and Utilization Workflow A Identify Need for This compound B Search Supplier Catalogs A->B C Compare Purity, Quantity, and Price B->C D Select Supplier and Procure C->D E Receive and Log Compound (Verify with COA) D->E F Experimental Design (e.g., Suzuki Coupling) E->F G Perform Reaction F->G H Purification and Analysis G->H I Desired Product H->I

Caption: A logical workflow for the procurement and use of the title compound.

suzuki_coupling_pathway Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)-R(L2) Transmetal->ArPdR Boronate [R-B(OH)3]- Boronate->Transmetal Base Base (e.g., K3PO4) Base->Boronate BoronicAcid R-B(OH)2 (2-Bromo-3-chloro-4-pyridinylboronic acid) BoronicAcid->Base + OH- RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArBr Ar-Br ArBr->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Stability and Storage of 2-Bromo-3-chloropyridine-4-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-3-chloropyridine-4-boronic acid, a critical reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering essential information for maintaining the integrity and reactivity of this compound.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the quality of this compound. The following table summarizes the key recommendations based on available safety data sheets and product information.

ParameterRecommendationSource(s)
Short-Term Storage -4°C (1-2 weeks) in a tightly sealed container.[1]
Long-Term Storage -20°C (1-2 years) in a tightly sealed container under an inert atmosphere.[1][2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[2]
Container Use a tightly closed, non-metal container.[2][3]
Environment Store in a dry, cool, and well-ventilated place.[3]
Incompatible Materials Avoid contact with strong acids, strong bases, and oxidizing agents.[4]
Conditions to Avoid Protect from air, moisture, and light. Avoid formation of dust and aerosols.[2][3][4]

Stability Profile

Potential Degradation Pathways

Boronic acids, in general, are prone to two primary degradation pathways:

  • Oxidative Decomposition: Exposure to air can lead to oxidation of the carbon-boron bond, resulting in the formation of the corresponding phenol and boric acid. This is an irreversible process that reduces the purity and reactivity of the material.

  • Dehydration to Boroxines: Boronic acids can undergo reversible intermolecular dehydration to form cyclic anhydrides known as boroxines. While this process is reversible upon the addition of water, the presence of boroxines can complicate stoichiometry in reactions and may affect reaction kinetics.

The following diagram illustrates these potential degradation pathways for a generic arylboronic acid.

G Potential Degradation Pathways of Arylboronic Acids A Arylboronic Acid (Ar-B(OH)2) B Oxidative Decomposition A->B + O2 D Dehydration A->D - H2O C Aryl Hydroxide (Ar-OH) + Boric Acid (B(OH)3) B->C E Boroxine ((ArBO)3) D->E F Rehydration E->F + H2O F->A

Caption: Potential degradation pathways for arylboronic acids.

Experimental Protocols: General Handling Workflow

While specific experimental protocols for stability testing of this compound are not publicly documented, a general workflow for handling this air and moisture-sensitive compound is crucial.

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting to minimize degradation.

G Recommended Handling Workflow A Receive Compound B Store at -20°C under Inert Gas A->B C Equilibrate to Room Temperature in Desiccator B->C D Handle in a Glovebox or under Inert Atmosphere C->D E Weigh Required Amount D->E F Seal Container Tightly and Purge with Inert Gas E->F H Use Immediately in Reaction E->H G Return to -20°C Storage F->G

Caption: Recommended workflow for handling this compound.

Safety and Handling Precautions

Users must adhere to good industrial hygiene and safety practices when handling this compound.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety glasses.[1][3]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move the victim to fresh air.[3] Seek medical attention if symptoms persist.

Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[4]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

2-Bromo-3-chloropyridine-4-boronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-chloropyridine-4-boronic acid, a key building block in modern organic synthesis. It details its chemical properties, outlines a representative synthetic approach, and describes its primary application in palladium-catalyzed cross-coupling reactions, which are pivotal in the field of drug discovery and materials science.

Core Compound Data

This compound is a halogenated pyridine derivative valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

PropertyData
Molecular Formula C₅H₄BBrClNO₂[1]
Molecular Weight 236.26 g/mol [1]
Synonyms B-(2-Bromo-3-chloro-4-pyridinyl)boronic Acid[1]
CAS Number 1003043-31-9[1][2]

Synthetic Pathways: An Overview

The synthesis of pyridinylboronic acids is most commonly achieved through a halogen-metal exchange of a corresponding pyridinyl halide, followed by borylation with a trialkylborate. This remains a reliable and cost-effective method for large-scale preparation. Other synthetic strategies include directed ortho-metalation (DoM), palladium-catalyzed cross-coupling of halopyridines with a diboron reagent, and C-H or C-F bond activation followed by borylation.

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product 2,3-Dihalopyridine 2,3-Dihalopyridine Lithiation Lithium-Halogen Exchange (e.g., n-BuLi, low temp) 2,3-Dihalopyridine->Lithiation 1. Borylation Borylation (e.g., Triisopropyl borate) Lithiation->Borylation 2. Hydrolysis Acidic Workup/Hydrolysis Borylation->Hydrolysis 3. Product This compound Hydrolysis->Product

General Synthetic Workflow for Pyridinylboronic Acids.

Key Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[3][4][5][6]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 Transmetalation pd2_r2->pd0 Reductive Elimination r1r2 Coupled Product (R¹-R²) pd2_r2->r1r2 r1x Organic Halide (R¹-X) r1x->pd2_halide boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_halide base Base base->pd2_halide

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

While a specific protocol for a Suzuki-Miyaura reaction using this compound is not detailed in the available literature, the following is a representative procedure for the coupling of a similar substrate, 2-bromo-4-methylpyridine, with various boronic acids.[7] This protocol can serve as a starting point for optimization.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biarylpyridine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Troubleshooting and Optimization: For challenging couplings, particularly with less reactive chlorides, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to improve catalyst activity and yield.[8] The choice of base and solvent can also significantly impact the reaction outcome and should be screened for optimal performance.

G start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) setup Setup Reaction Under Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->setup add_solvent Add Degassed Solvent setup->add_solvent heat Heat Reaction Mixture (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key component in the toolbox of medicinal and materials chemists. The provided general synthetic and application protocols serve as a foundation for researchers to incorporate this reagent into their synthetic strategies for the development of novel compounds.

References

An In-depth Technical Guide to the Acidity and pKa of Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of substituted pyridine boronic acids, critical parameters influencing their chemical behavior, and biological activity. This document is intended for researchers, scientists, and drug development professionals working with these versatile compounds.

Introduction to Pyridine Boronic Acids

Pyridine boronic acids are a class of heterocyclic organoboron compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structure, combining the aromaticity and hydrogen-bonding capabilities of the pyridine ring with the Lewis acidity and covalent-bonding potential of the boronic acid moiety, makes them valuable building blocks in drug design and for the development of sensors. The acidity of both the pyridine nitrogen and the boronic acid group, quantified by their respective pKa values, is a crucial determinant of their solubility, membrane permeability, and interaction with biological targets.

Acidity and pKa of Substituted Pyridine Boronic Acids

Pyridine boronic acids are amphoteric molecules, possessing both a basic pyridine nitrogen atom and an acidic boronic acid group. Consequently, they can exist in different protonation states depending on the pH of the solution. The two key pKa values are:

  • pKa1 (Pyridinium Ion): This corresponds to the dissociation of the protonated pyridinium ion. The basicity of the pyridine nitrogen is influenced by the electronic effects of the boronic acid group and any other substituents on the ring.

  • pKa2 (Boronic Acid): This represents the Lewis acidity of the boronic acid, which accepts a hydroxide ion to form a tetrahedral boronate species. The acidity of the boronic acid is sensitive to the electronic nature of the pyridine ring and its substituents.

Data Presentation: pKa Values of Representative Pyridine Boronic Acids
CompoundSubstituentpKa1 (Pyridinium Ion)pKa2 (Boronic Acid)Reference
2-Pyridineboronic Acid-3.86~8.5 (estimated)[1]
3-Pyridineboronic Acid-4.228.08 - 8.19[1][2]
4-Pyridineboronic Acid-3.827.83 - 8.64[1][2]
N-Methyl-3-pyridiniumboronic acid mesylate3-B(OH)₂, N-CH₃-4.36Not Found

Note: The pKa of the boronic acid group can be influenced by experimental conditions such as temperature and the composition of the solvent system.[1]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the physicochemical properties of substituted pyridine boronic acids. The two most common experimental methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Sample Preparation:

    • Accurately weigh a sample of the pyridine boronic acid.

    • Dissolve the sample in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility. The final concentration is typically in the millimolar range.

    • Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a stirrer.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen.

    • Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) to determine the pKa of the boronic acid group.

    • Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the first derivative plot (ΔpH/ΔV vs. V) or by using specialized software for non-linear regression analysis of the titration curve.

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method that is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Methodology:

  • Instrument Setup: Use a UV-Vis spectrophotometer with a thermostated cuvette holder.

  • Sample Preparation:

    • Prepare a stock solution of the pyridine boronic acid in a suitable solvent (e.g., water or methanol).

    • Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa values of the compound. A constant ionic strength should be maintained across all buffer solutions.

  • Spectral Acquisition:

    • For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution.

    • Record the UV-Vis absorption spectrum over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

    • Plot the absorbance at these selected wavelengths against the pH.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by using graphical methods.

    • The isosbestic point, where the absorbance is independent of pH, can be used to verify the existence of a single equilibrium.

Mandatory Visualizations

Logical Relationship: Substituent Effects on pKa

The acidity of both the pyridinium ion and the boronic acid group is highly sensitive to the electronic effects of substituents on the pyridine ring. This relationship can be qualitatively understood through the principles of physical organic chemistry and quantified using Hammett plots.

G cluster_substituent Substituent Effect cluster_pka Impact on pKa EW Electron-Withdrawing Group (EWG) pKa1_dec Decreases pKa1 (More acidic pyridinium) EW->pKa1_dec Stabilizes pyridine pKa2_dec Decreases pKa2 (More acidic boronic acid) EW->pKa2_dec Increases Lewis acidity of Boron ED Electron-Donating Group (EDG) pKa1_inc Increases pKa1 (Less acidic pyridinium) ED->pKa1_inc Destabilizes pyridinium pKa2_inc Increases pKa2 (Less acidic boronic acid) ED->pKa2_inc Decreases Lewis acidity of Boron

Caption: Logical diagram illustrating the effect of electron-withdrawing and electron-donating groups on the pKa values of substituted pyridine boronic acids.

Experimental Workflow: Spectrophotometric pKa Determination

The following diagram outlines the typical workflow for determining the pKa of a substituted pyridine boronic acid using spectrophotometry.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Pyridine Boronic Acid C Mix Stock Solution with each Buffer A->C B Prepare Series of Buffer Solutions (Varying pH) B->C D Record UV-Vis Spectrum for each pH C->D E Plot Absorbance vs. Wavelength at different pH values D->E F Identify Analytical Wavelengths (λmax change) E->F G Plot Absorbance vs. pH at analytical λ F->G H Determine pKa from Sigmoidal Fit G->H

Caption: Workflow for the spectrophotometric determination of pKa.

Signaling Pathway: Mechanism of Serine Protease Inhibition

Pyridine boronic acids are known to be effective inhibitors of serine proteases, a large family of enzymes involved in various physiological processes. Their mechanism of action involves the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

G cluster_enzyme Enzyme Active Site Serine Serine Residue (Nucleophilic -OH) Complex Tetrahedral Adduct (Stable Complex) Serine->Complex Histidine Histidine Residue (General Base) Histidine->Serine Activates Aspartate Aspartate Residue (Stabilizer) Inhibitor Pyridine Boronic Acid (R-B(OH)₂) Inhibitor->Complex Forms covalent bond with Serine -OH Inhibition Enzyme Inhibition Complex->Inhibition

Caption: Mechanism of serine protease inhibition by a pyridine boronic acid.

Role in Drug Development

The acidity and pKa of substituted pyridine boronic acids are of paramount importance in drug discovery and development. These properties influence a compound's:

  • Solubility and Formulation: The ionization state of a molecule dictates its aqueous solubility. Understanding the pKa allows for the selection of appropriate formulation strategies to ensure adequate bioavailability.

  • Pharmacokinetics: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state. A molecule's pKa profile will determine its charge at physiological pH and thus its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Engagement: For pyridine boronic acids that act as enzyme inhibitors, the pKa of the boronic acid group is critical for its interaction with the target. The boronic acid needs to be sufficiently Lewis acidic to form a covalent bond with a nucleophilic residue in the active site. For instance, many boronic acid-based drugs target serine proteases, where the neutral boronic acid interacts with the catalytic serine.

Specific Examples of Enzyme Inhibition:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose regulation. Boronic acid-containing dipeptides are potent inhibitors of DPP-4 and have been explored for the treatment of type 2 diabetes.[3]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is another serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Boronic acids have been investigated as inhibitors of FAAH for potential therapeutic applications in pain and central nervous system disorders.[4]

Conclusion

The acidity and pKa of substituted pyridine boronic acids are fundamental physicochemical properties that govern their behavior in both chemical and biological systems. A thorough understanding and accurate determination of these parameters are essential for the rational design and development of new therapeutic agents and functional materials. This guide provides a foundational overview of the key concepts, experimental methodologies, and biological relevance of the acidity of this important class of compounds. Further research to expand the database of pKa values for a wider range of substituted pyridine boronic acids will be invaluable to the scientific community.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of Aryl Halides with 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1][3]

Substituted pyridines are privileged structural motifs in medicinal chemistry. This application note details a protocol for the Suzuki-Miyaura coupling of aryl halides with 2-Bromo-3-chloropyridine-4-boronic acid. This specific substrate is a unique building block, featuring a boronic acid for coupling, alongside two different halogen atoms (bromine and chlorine) at the 2- and 3-positions, respectively. This arrangement presents opportunities for chemoselective reactions, where coupling can be directed to the boronic acid moiety while preserving the halide handles for subsequent downstream functionalization.

Substrate Analysis and Chemoselectivity

The key to successfully utilizing this compound lies in understanding the relative reactivity of its functional groups.

  • Boronic Acid (C4) : This is the intended site of coupling in this protocol, reacting with an aryl or heteroaryl halide partner.

  • Bromo Group (C2) : The C-Br bond is significantly more susceptible to oxidative addition by palladium than the C-Cl bond. The general order of halide reactivity in Suzuki couplings is I > Br >> Cl.[1][4] The position on the pyridine ring (C2) further activates this site.

  • Chloro Group (C3) : The C-Cl bond is the most stable of the three functional groups under typical Suzuki conditions and is expected to remain intact, serving as a valuable position for post-coupling modifications.

Given this reactivity profile, careful selection of reaction conditions is paramount to prevent undesired side reactions, such as self-coupling through the C2-bromo position. Milder conditions, lower catalyst loadings, and shorter reaction times are often employed to favor the desired transformation at the boronic acid site.

Data Presentation: Representative Reaction Conditions

While specific data for this compound is not extensively published, the following tables summarize typical conditions for related Suzuki-Miyaura couplings of pyridylboronic acids and selective couplings of dihalopyridines. These serve as an excellent starting point for reaction optimization.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012-1870-95A common and reliable catalyst system for standard substrates.[5]
Pd(OAc)₂ (1-3)PPh₃ (2-6)K₂CO₃ (2)Toluene/H₂O10012-2465-90A cost-effective system, often requiring higher temperatures.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)Dioxane/H₂O1008-1675-98Effective for a broad range of substrates, including more challenging ones.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene or Dioxane100-1104-1280-99Buchwald ligands often provide high yields with lower catalyst loadings.

Table 2: Conditions for Selective Monofunctionalization of Dihalopyridines

SubstrateCatalyst/LigandBaseSolventPosition SelectivityRef.
2,4-dibromopyridinePd(II)-NHC complexesK₂CO₃TolueneC4 over C2[6]
2,4-dichloropyridinePd(OAc)₂ / XantphosCs₂CO₃DioxaneC4 over C2[6]
5-bromo-2-chloropyridinePd(PPh₃)₄Na₂CO₃DioxaneC5 (Bromo)[7]
2-bromo-3-iodopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OC3 (Iodo)[7]

Experimental Protocol

This protocol provides a generalized method for the Suzuki-Miyaura coupling of an aryl halide (Ar-X) with this compound.

Materials and Reagents

  • This compound (1.0 equivalent)

  • Aryl or Heteroaryl Halide (1.1 - 1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

  • Round-bottom flask or microwave vial

  • Condenser and inert gas line (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for aqueous workup

  • Ethyl acetate or Dichloromethane for extraction

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water, approximately 0.1 M concentration relative to the limiting reagent) via syringe.

  • Degassing : Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Washing : Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Visualizations

The following diagrams illustrate the catalytic cycle of the reaction and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)L₂(R) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product_out Ar-R (Coupled Product) red_elim->product_out arx_in Ar-X (Aryl Halide) arx_in->ox_add boronic_in R-B(OH)₂ (Pyridyl Boronic Acid) boronic_in->transmetal base_in Base base_in->transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow arrow arrow start Start: Reaction Setup reagents 1. Combine pyridyl boronic acid, aryl halide, base, and catalyst in a dry flask under inert gas. start->reagents solvent 2. Add degassed solvent (e.g., Dioxane/Water). reagents->solvent heat 3. Heat reaction mixture (80-100 °C) with stirring. solvent->heat monitor 4. Monitor progress using TLC or LC-MS. heat->monitor workup 5. Cool, dilute with water, and extract with organic solvent. monitor->workup purify 6. Wash, dry, and concentrate the combined organic layers. workup->purify product 7. Purify by flash column chromatography. purify->product

General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-3-chloropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in numerous pharmaceutical agents.

Introduction

This compound presents a unique substrate for Suzuki-Miyaura cross-coupling, featuring two distinct halogen atoms and a boronic acid functionality. The primary challenge and opportunity lie in achieving regioselective coupling at the more reactive C-Br bond while preserving the C-Cl and C-B(OH)₂ moieties for subsequent transformations. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds (C-Br > C-Cl) towards oxidative addition to a palladium(0) center is the cornerstone of this selective functionalization. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivities.

Catalyst and Ligand Selection

The choice of the palladium precursor and, more critically, the ancillary ligand is crucial for a successful and selective cross-coupling reaction. Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity, promote the challenging oxidative addition step, and prevent catalyst deactivation, which can be a concern with pyridine-containing substrates due to coordination of the pyridine nitrogen to the palladium center.

Below is a summary of commonly employed palladium catalyst systems for the Suzuki-Miyaura coupling of challenging heteroaryl halides, which can serve as a starting point for the optimization of the reaction with this compound.

Data Presentation: Comparative Performance of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions of substrates similar to 2-Bromo-3-chloropyridine. The yields are representative and may vary depending on the specific coupling partner and reaction conditions.

Catalyst Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-2460-80A classic, cost-effective system. May require longer reaction times.[1]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012-1870-90A common and reliable catalyst, though can be sensitive to air.[1]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O100-1104-1285-95Buchwald ligands like SPhos are highly effective for challenging substrates.[1]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O1101680-92XPhos is another highly active Buchwald ligand suitable for heteroaryl couplings.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O1008-1680-95dppf is a robust ligand, and this system is effective for a broad range of substrates.[1]

Experimental Protocols

Two primary protocols are presented below. Protocol A describes the direct use of this compound. This approach is more atom-economical but carries a risk of self-coupling or protodeboronation. Protocol B involves the protection of the boronic acid as a pinacol ester, which can enhance stability and prevent unwanted side reactions.

Protocol A: Direct Cross-Coupling of this compound

This protocol is designed for the selective Suzuki-Miyaura coupling at the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (coupling partner, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the aryl halide (1.1 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Protocol B: Cross-Coupling via Pinacol Ester Protection

This two-step protocol involves the initial protection of the boronic acid, which can improve the robustness of the subsequent cross-coupling reaction.

Step 1: Protection of the Boronic Acid

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and pinacol (1.1 equiv) in anhydrous toluene.

  • Heat the mixture to reflux and remove water azeotropically.

  • Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling of the Pinacol Ester

Materials:

  • 2-Bromo-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (from Step 1, 1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed DMF

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the pinacol ester of 2-bromo-3-chloropyridine (1.0 equiv), the aryl halide (1.1 equiv), potassium carbonate (2.0 equiv), and PdCl₂(dppf) (0.03 equiv).

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas three times.

  • Solvent Addition: Add degassed DMF and water (typically a 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol A.

Visualizations

Reaction Pathway and Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For this compound, the initial oxidative addition is expected to occur selectively at the more labile C-Br bond.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition substrate This compound (Ar-Br) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(R)L₂ pd_complex->pd_intermediate Transmetalation boronic_acid R-B(OH)₂ (Aryl Halide Coupling Partner) base Base (e.g., K₃PO₄) transmetalation Transmetalation pd_intermediate->pd0 Reductive Elimination product Coupled Product (Ar-R) pd_intermediate->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the selective Suzuki-Miyaura cross-coupling.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add reagents to Schlenk flask) start->setup inert Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent Solvent Addition (Degassed solvents via syringe) inert->solvent reaction Heating and Stirring (e.g., 100-110 °C) solvent->reaction monitor Reaction Monitoring (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction with organic solvent) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product end End product->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Ligand Effects in Suzuki Reactions with 2-Bromo-3-chloropyridine-4-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application lies in the synthesis of highly functionalized heteroaromatic compounds, which are prevalent scaffolds in medicinal chemistry. 2-Bromo-3-chloropyridine-4-boronic acid is a valuable building block, offering multiple points for diversification. However, the successful coupling of such a substrate is highly dependent on the reaction conditions, particularly the choice of palladium catalyst and, most critically, the ancillary ligand.

These application notes provide a detailed overview of the effects of various phosphine ligands on the Suzuki-Miyaura coupling of this compound with aryl halides. We present a summary of expected outcomes based on established principles for similar substrates, detailed experimental protocols, and diagrams to illustrate workflows and the underlying principles of ligand selection.

The Role of Ligands in the Suzuki-Miyaura Catalytic Cycle

The ligand plays a pivotal role in the Suzuki-Miyaura reaction by stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. Electron-rich and bulky phosphine ligands can accelerate this step by increasing the electron density on the palladium atom.[3][4]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands can promote this final step.[3]

For challenging substrates like this compound, which contains both an electron-deficient pyridine ring and a potentially labile boronic acid group, the choice of ligand is critical to prevent side reactions like protodeboronation and to promote efficient coupling, especially with less reactive aryl chlorides.[5][6]

Data Presentation: Ligand Performance in Suzuki Coupling

While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance of various common phosphine ligands based on their known efficacy with structurally similar and challenging heteroaryl substrates, such as other chloropyridines and pyridylboronic acids.[6][7] The data illustrates the general trend of increasing yield with more sterically bulky and electron-rich ligands.

Table 1: Representative Yields for the Suzuki Coupling of this compound with 4-Chloroanisole

EntryLigandCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1PPh₃ (Triphenylphosphine)Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O1001835-50
2P(t-Bu)₃ (Tri-tert-butylphosphine)Pd₂(dba)₃ (2%) + Ligand (4%)K₃PO₄Toluene1101260-75
3XPhosPd(OAc)₂ (2%) + Ligand (4%)K₃PO₄Dioxane/H₂O100885-95
4SPhosPd(OAc)₂ (2%) + Ligand (4%)Cs₂CO₃Dioxane/H₂O100888-98
5RuPhosPd(OAc)₂ (2%) + Ligand (4%)K₃PO₄t-AmylOH1106>90

Disclaimer: The yields presented are illustrative and based on typical results for challenging Suzuki couplings of heteroaryl chlorides and pyridylboronic acids. Actual yields may vary and require optimization for specific substrates.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Protocol 1 is a general method using a modern biarylphosphine ligand, while Protocol 2 describes a microwave-assisted procedure for rapid synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general method adaptable for a range of aryl halides using a highly active Buchwald-type ligand like SPhos or XPhos.[6][8][9]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-Chloroanisole) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 235.3 mg), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides an expedited method suitable for rapid library synthesis.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial, add this compound (0.5 mmol, 117.7 mg), the aryl halide (0.6 mmol), PdCl₂(dppf)-CH₂Cl₂ (0.025 mmol, 20.4 mg), and Cs₂CO₃ (1.0 mmol, 325.8 mg).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.75 mL) to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Trans->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Selection_Logic Start Start: Suzuki Coupling with This compound Substrate Is the aryl halide unreactive (e.g., an aryl chloride)? Start->Substrate Yield Is the reaction yield low? Substrate->Yield No Bulky Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) Substrate->Bulky Yes Simple Use simple phosphine ligand (e.g., PPh₃) Yield->Simple No Yield->Bulky Yes Success High Yield of Coupled Product Simple->Success Optimize Further optimize: - Base (K₃PO₄, Cs₂CO₃) - Solvent (Dioxane, Toluene) - Temperature Bulky->Optimize Optimize->Success

Caption: Decision tree for ligand selection in challenging Suzuki couplings.

Experimental_Workflow A 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 100°C, 8-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Solvent Effects on the Suzuki Coupling of 2-Bromo-3-chloropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-chloropyridine-4-boronic acid. The choice of solvent is a critical parameter in this reaction, significantly influencing yield, reaction rate, and selectivity. These notes offer a guide to understanding and optimizing solvent conditions for the synthesis of complex pyridine-based compounds, which are pivotal in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] For a substrate such as this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents. The reactivity of the two halogen atoms (bromine and chlorine) can be selectively controlled, often influenced by the choice of catalyst, ligand, base, and solvent system. The pyridine nitrogen can also play a role by coordinating to the palladium catalyst, potentially leading to catalyst deactivation, making careful condition selection crucial for success.[2][3]

Solvent Effects on Reaction Performance

The solvent system in a Suzuki-Miyaura coupling reaction plays a multifaceted role by influencing the solubility of reagents, the stability of the catalytic species, and the rate of the key steps in the catalytic cycle. The polarity of the solvent can affect the oxidative addition and reductive elimination steps.[4][5] While nonpolar aprotic solvents like toluene and dioxane are common, the addition of a polar co-solvent, particularly water, is often beneficial. Water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[6]

Empirical studies on similar halopyridine systems have shown that a mixture of dioxane and water, often in a 4:1 ratio, provides a beneficial environment for the reaction.[7] Alcohol-water mixtures, such as methanol/water, have also been demonstrated to significantly promote the Suzuki-Miyaura coupling, in some cases leading to higher yields compared to other solvent systems.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of a generic aryl halide with this compound, highlighting the impact of different solvent systems on the reaction outcome. The yields provided are illustrative and based on analogous reactions reported in the literature for similar substrates.[8][9][10] Optimization will be necessary for specific substrates.

EntryAryl Halide PartnerCatalyst (mol%)Base (equiv.)Solvent System (v/v)Temp (°C)Time (h)Expected Yield (%)
1Phenyl BromidePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)90885-95
24-Methoxyphenyl IodidePdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene / H₂O (4:1)1001280-90
33-Tolyl BromidePd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)1,4-Dioxane / H₂O (4:1)1006>90
42-Thienyl BromidePd(PPh₃)₄ (3)Na₂CO₃ (2)DME / H₂O (4:1)851075-85
5Phenyl BromidePd(OAc)₂ (2) + PPh₃ (4)NaOH (2)Methanol / H₂O (3:2)70590-96
64-Chlorophenyl BromidePd₂(dba)₃ (2) + XPhos (4)K₃PO₄ (3)DMF1101280-90

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:
  • This compound (1.0 equivalent)

  • Aryl halide (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

General Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the base, and the palladium catalyst (and ligand, if applicable).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_boronic_acid Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting

Common issues in Suzuki-Miyaura couplings with chloropyridine substrates include low yields and the formation of side products.

  • Low or No Yield: This can be due to catalyst deactivation, often by the pyridine nitrogen.[3] Using bulky, electron-rich ligands (e.g., SPhos, XPhos) can mitigate this.[3] Ensure all reagents are pure and the solvent is thoroughly degassed, as oxygen can deactivate the catalyst.[11]

  • Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, can be problematic.[11] Using milder bases or switching to a boronate ester can sometimes help.

  • Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen.[3] Rigorous exclusion of air is critical.

By carefully selecting the solvent system and other reaction parameters, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a diverse range of valuable compounds.

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-chloropyridine-4-boronic acid is a versatile building block for the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and chlorine) at the C2 and C3 positions, respectively, alongside a boronic acid at the C4 position, allows for a variety of selective cross-coupling reactions. The selection of an appropriate base is critical for controlling the regioselectivity and achieving high yields in these transformations. These application notes provide a guide to base selection for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions involving this substrate, based on established principles and data from analogous compounds.

Regioselectivity Considerations:

In palladium-catalyzed cross-coupling reactions of dihalopyridines, the reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl.[1] Therefore, for 2-Bromo-3-chloropyridine, the C2-Br bond is expected to be significantly more reactive towards oxidative addition than the C3-Cl bond. This intrinsic reactivity allows for selective functionalization at the C2 position while leaving the C3-chloro and C4-boronic acid moieties intact for subsequent transformations. The choice of base, ligand, and reaction conditions can further influence this selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the boronic acid at the C4 position and various aryl or vinyl halides. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium catalyst.[2]

Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions of halopyridines with arylboronic acids, providing a predictive framework for this compound.

Entry Halopyridine Substrate Coupling Partner Palladium Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
12-BromopyridinePhenylboronic acidPd(OAc)₂K₃PO₄isopropanol/H₂O8095[3]
22-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃isopropanol/H₂O8087[3]
32-BromopyridinePhenylboronic acidPd(OAc)₂Na₂CO₃isopropanol/H₂O8085[3]
42-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10088[2]
52-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10092[4]
62-Pyridylboronate4-BromoanisolePd₂(dba)₃/Ligand 1*KFDioxane8074[5][6]

Note: Ligand 1 refers to a specific phosphite ligand detailed in the cited reference. This data is representative of trends observed for similar substrates and should be used as a guide for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide or iodide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the C2-Br position of the substrate with a primary or secondary amine. The base is essential for the deprotonation of the amine, facilitating the formation of the palladium-amido intermediate. Strong, non-nucleophilic bases are typically employed.[7]

Data Presentation: Effect of Base on Buchwald-Hartwig Amination Yield

The following table illustrates the influence of different bases on the yield of Buchwald-Hartwig amination of 2-bromopyridines.

Entry Substrate Amine Palladium Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
12-BromopyridineAnilinePd(OAc)₂/dpppNaOtBuToluene8098[8]
22-BromopyridineMorpholinePd₂(dba)₃/XPhosK₂CO₃Dioxane10085[9]
32-BromopyridineN-MethylanilinePd₂(dba)₃/XPhosNaOtBuToluene10095[7]
42-BromopyridineBenzamide[Pd(Cinnamyl)Cl]₂/XantphosDBUToluene10085[10]
5BromobenzeneCarbazole[Pd(allyl)Cl]₂/TrixiePhosLiOtBuToluene10098[11]
6BromobenzeneCarbazole[Pd(allyl)Cl]₂/TrixiePhosCs₂CO₃Toluene10096[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the regioselective amination at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the this compound, amine, base, and palladium pre-catalyst to an oven-dried reaction tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C bond between the C2-Br position and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper, and an amine base is commonly used, which also often serves as the solvent.[12]

Data Presentation: Effect of Base on Sonogashira Coupling Yield

The following table presents data on the effect of various bases on the yield of Sonogashira coupling reactions with bromopyridine substrates.

Entry Substrate Alkyne Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096[13]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIPiperidineDMF10085[13]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDBUDMF10078[13]
43-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMFRT95[4]
5IodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIPyrrolidineTHFRT99[14]
61-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTMPAcetonitrileRT94[15]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine, used as solvent or co-solvent)

  • Co-solvent (e.g., THF or DMF, if needed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., triethylamine or a mixture with THF).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter to remove insoluble salts.

  • Wash the organic layer with aqueous ammonium chloride solution and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by flash column chromatography.

Visualizations

Logical Flowchart for Base Selection

BaseSelection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C4-Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (C2-Br Amination) start->buchwald sonogashira Sonogashira (C2-Br Alkynylation) start->sonogashira base_suzuki Inorganic Carbonates (K2CO3, Cs2CO3) or Phosphates (K3PO4) for general use. Fluorides (KF, CsF) for base-sensitive substrates. suzuki->base_suzuki Base Choice base_buchwald Strong, non-nucleophilic bases: NaOtBu, LiOtBu, LHMDS. Weaker bases (Cs2CO3, K3PO4) for base-sensitive functional groups. buchwald->base_buchwald Base Choice base_sonogashira Amine bases: Triethylamine (Et3N), Piperidine, DBU. Often used as solvent or co-solvent. sonogashira->base_sonogashira Base Choice Workflow setup 1. Reaction Setup (Substrates, Base, Catalyst in -dried glassware) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up (Cool, Dilute, Filter) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product SuzukiCycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd2_halide R-Pd(II)L2-X pd0->pd2_halide R-X transmetal Transmetalation pd2_boronate R-Pd(II)L2-R' pd2_halide->pd2_boronate [R'-B(OH)3]- pd2_boronate->pd0 R-R' reductive_elim Reductive Elimination product R-R' reductive_elim->product boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]- boronic_acid->boronate + Base base Base (e.g., OH-) boronate->transmetal aryl_halide R-X aryl_halide->oxidative_add

References

Application Notes and Protocols for the Synthesis of Biarylpyridines using 2-Bromo-3-chloropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biarylpyridines via a Suzuki-Miyaura cross-coupling reaction, utilizing 2-Bromo-3-chloropyridine-4-boronic acid. This versatile building block allows for the strategic introduction of aryl or heteroaryl moieties onto a pyridine scaffold, a common structural motif in medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it a cornerstone of modern organic synthesis. In the context of drug discovery and development, the synthesis of functionalized heteroaromatic compounds, such as biarylpyridines, is of significant interest due to their prevalence in biologically active molecules.

This compound is a valuable synthetic intermediate that offers multiple points for diversification. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling a regioselective arylation at the 2-position of the pyridine ring while leaving the chlorine atom at the 3-position available for subsequent transformations.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) species.

  • Transmetalation: The organoboron reagent (an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer with heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reagents (a concentration of 0.1-0.2 M with respect to the limiting reagent is common).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biarylpyridine product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of related halopyridines, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Typical Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling of Halopyridines

Catalyst (mol%)Ligand (if applicable)Base (equivalents)Solvent SystemTypical Temperature (°C)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)90-100
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)Toluene/H₂O (5:1)100-110
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (10:1)100
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene110

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids

2-Bromopyridine DerivativeArylboronic AcidCatalystBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85-95
2-Bromo-3-methoxypyridine4-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O~90
2-Bromo-5-fluoropyridine3-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/H₂O80-90

Note: Yields are highly dependent on the specific substrates, reaction conditions, and optimization. The data presented here are for illustrative purposes based on literature for similar compounds.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 R²-B(OR)₂ PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination Product 2-Aryl-3-chloropyridine-4-boronic acid PdII_R1R2->Product R1X 2-Bromo-3-chloropyridine R1X->PdII R2B Arylboronic Acid + Base R2B->PdII_R1R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent reaction Heat Reaction Mixture (80-110 °C) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Work-up (Extraction with Organic Solvent) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Isolated Biarylpyridine Product purification->product

Caption: General experimental workflow for the synthesis of biarylpyridines.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and regioselective route to novel biarylpyridine derivatives. The protocol described herein, along with the tabulated data for related systems, offers a solid foundation for researchers to develop and optimize the synthesis of these valuable compounds for applications in drug discovery and materials science. The selective functionalization at the C-Br bond opens up possibilities for further diversification at the C-Cl position, making this a highly versatile building block in a synthetic chemist's toolbox.

Application Notes: Synthesis of Novel Agrochemicals Using 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloropyridine-4-boronic acid is a versatile synthetic building block with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring both bromine and chlorine atoms on the pyridine ring, alongside a reactive boronic acid moiety, allows for precise and varied chemical modifications. This functionalization is particularly valuable for creating complex molecules with enhanced biological activity, making it a key intermediate in the synthesis of innovative fungicides, herbicides, and insecticides.

The primary application of this compound in agrochemical synthesis is through the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl partners. The resulting biaryl structures are common scaffolds in a wide range of commercial and developmental agrochemicals. The presence of the chloro and bromo substituents offers opportunities for further, selective chemical transformations, allowing for the creation of diverse libraries of candidate compounds for biological screening.

These application notes provide a detailed protocol for the synthesis of a novel pyridyl carboxamide fungicide analogue, demonstrating the utility of this compound as a key starting material.

Key Applications in Agrochemical Synthesis

  • Fungicide Development: The 2-bromo-3-chloro-4-pyridinyl moiety can be incorporated into molecules designed to inhibit essential fungal enzymes, such as succinate dehydrogenase (SDHI fungicides).

  • Herbicide Synthesis: This building block can be used to construct analogues of picolinic acid herbicides, which act as synthetic auxins, disrupting plant growth.

  • Insecticide Innovation: The pyridine core is a well-established pharmacophore in insecticides that target the insect nervous system.

Proposed Synthesis of a Novel Pyridyl Carboxamide Fungicide Analogue

A plausible synthetic route to a novel pyridyl carboxamide fungicide analogue involves a key Suzuki-Miyaura coupling step, followed by functional group manipulations to yield the final active ingredient. This example illustrates a practical application of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Substituted Aryl Bromide

This protocol details the synthesis of an intermediate biaryl compound, which is a precursor to the final fungicide analogue.

Materials:

  • This compound (1.0 eq)

  • Methyl 2-bromo-5-nitrobenzoate (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, methyl 2-bromo-5-nitrobenzoate, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-(2-bromo-3-chloro-4-pyridinyl)-5-nitrobenzoate.

Protocol 2: Reduction of the Nitro Group

This protocol describes the conversion of the nitro-substituted biaryl intermediate to the corresponding amine.

Materials:

  • Methyl 2-(2-bromo-3-chloro-4-pyridinyl)-5-nitrobenzoate (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol

  • Water

  • Round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the nitro compound in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(2-bromo-3-chloro-4-pyridinyl)benzoate. This product is often of sufficient purity for the next step without further purification.

Protocol 3: Amide Coupling to Form the Final Product

This protocol details the final step of the synthesis, forming the active pyridyl carboxamide fungicide analogue.

Materials:

  • Methyl 5-amino-2-(2-bromo-3-chloro-4-pyridinyl)benzoate (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the amine intermediate in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyridyl carboxamide fungicide analogue.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of the Pyridyl Carboxamide Fungicide Analogue

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Representative Yield (%)Purity (by HPLC, %)
1Methyl 2-(2-bromo-3-chloro-4-pyridinyl)-5-nitrobenzoateThis compound405.6185>98
2Methyl 5-amino-2-(2-bromo-3-chloro-4-pyridinyl)benzoateMethyl 2-(2-bromo-3-chloro-4-pyridinyl)-5-nitrobenzoate375.6192>97
3Pyridyl Carboxamide Fungicide AnalogueMethyl 5-amino-2-(2-bromo-3-chloro-4-pyridinyl)benzoate534.7588>99

Visualizations

Synthetic_Pathway cluster_suzuki Protocol 1: Suzuki Coupling cluster_reduction Protocol 2: Nitro Reduction cluster_amide Protocol 3: Amide Coupling A This compound C Methyl 2-(2-bromo-3-chloro-4-pyridinyl)-5-nitrobenzoate A->C Pd(OAc)₂, SPhos, K₃PO₄ 1,4-Dioxane/H₂O, 90°C B Methyl 2-bromo-5-nitrobenzoate B->C Pd(OAc)₂, SPhos, K₃PO₄ 1,4-Dioxane/H₂O, 90°C D Methyl 5-amino-2-(2-bromo-3-chloro-4-pyridinyl)benzoate C->D Fe, NH₄Cl EtOH/H₂O, 80°C F Pyridyl Carboxamide Fungicide Analogue D->F Pyridine, CH₂Cl₂ E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride E->F Pyridine, CH₂Cl₂

Caption: Synthetic pathway for a novel pyridyl carboxamide fungicide analogue.

Experimental_Workflow start Start suzuki Suzuki-Miyaura Coupling start->suzuki workup1 Aqueous Workup & Purification suzuki->workup1 reduction Nitro Group Reduction workup1->reduction workup2 Filtration & Extraction reduction->workup2 amide Amide Bond Formation workup2->amide workup3 Aqueous Workup & Final Purification amide->workup3 end Final Product workup3->end

Caption: General experimental workflow for the multi-step synthesis.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Bromo-3-chloropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-3-chloropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heteroaryl compounds.[1][2] The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and the use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance reproducibility.[3][4]

The protocols and data presented herein are compiled from established methodologies for similar heterocyclic systems and serve as a robust starting point for reaction optimization.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical research.[5] For the Suzuki-Miyaura coupling, the primary advantages include:

  • Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[3]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, resulting in more consistent and reproducible experimental outcomes.[3]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the synthesis of diverse compound libraries.[3]

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridine derivatives with various boronic acids. These conditions are a strong starting point for the optimization of reactions with this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Typical SubstratesNotes
Pd(PPh₃)₄ (2-5)-Aryl and heteroaryl bromidesA common and reliable catalyst.[6]
Pd(OAc)₂ (1-2)PPh₃ (2-4)Aryl and heteroaryl bromidesA classic and cost-effective system.[6]
PdCl₂(dppf) (2-3)-Broad range of substratesEffective for a broad range of substrates.[6][7]
Pd₂(dba)₃ (1-2)SPhos (2-4)Challenging substratesBuchwald ligands often improve yields for challenging substrates.[6]

Table 2: Commonly Used Bases and Solvents

Base (Equivalents)Solvent SystemTypical Temperature (°C)Notes
K₂CO₃ (2-3)1,4-Dioxane/H₂O, Toluene/H₂O80-120A widely used and effective base.[3][4][6]
Cs₂CO₃ (2)1,4-Dioxane, DMF100-120Often used for less reactive substrates.[3][6]
K₃PO₄ (2-3)1,4-Dioxane/H₂O100-110A strong base that can be effective in difficult couplings.[6]
KOH (2)EtOH/H₂O120Can be effective in aqueous media.[8]

Experimental Protocols

This section provides a detailed, generalized protocol for the microwave-assisted Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials
  • This compound (1.0 - 1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup
  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl or heteroaryl halide (e.g., 0.5 mmol, 1.0 equiv).

  • Add this compound (e.g., 0.6 mmol, 1.2 equiv).

  • Add the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/Water 4:1). The solvent should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.[3]

  • Seal the vial securely with a cap.

  • If desired, the vial can be purged with an inert gas (argon or nitrogen) before sealing.

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the reaction parameters. A typical starting point is to irradiate the mixture at 120 °C for 15-20 minutes.[5][8] The reaction time and temperature may need to be optimized for specific substrates.

  • Modern microwave reactors allow for the monitoring of temperature and pressure in real-time.

Workup and Purification
  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).[5]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Halide R-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent in Microwave Vial) Start->Setup Seal 2. Seal Vial (Purge with Inert Gas if necessary) Setup->Seal Microwave 3. Microwave Irradiation (Set Temperature and Time) Seal->Microwave Cool 4. Cooling (To Room Temperature) Microwave->Cool Workup 5. Workup (Extraction and Washing) Cool->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for a microwave-assisted Suzuki coupling.

References

Application Notes: One-Pot Synthesis of 4-Aryl-2-bromo-3-chloropyridines via In-Situ Borylation and Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. The ability to efficiently synthesize highly functionalized pyridines is therefore of significant interest. One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, offer considerable advantages in terms of efficiency, resource economy, and reduced waste.

This application note details a robust one-pot procedure for the synthesis of 4-aryl-2-bromo-3-chloropyridines. The methodology is based on an initial palladium-catalyzed Miyaura borylation of a suitable precursor, such as 2-bromo-3-chloro-4-iodopyridine, to generate 2-bromo-3-chloropyridine-4-boronic acid pinacol ester in situ. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of aryl halides in the same reaction vessel. This streamlined process provides a powerful tool for the rapid generation of diverse pyridine-based compounds for research and drug discovery.[1][2][3]

Core Application: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

The primary application is a one-pot, two-step synthesis of 4-aryl-2-bromo-3-chloropyridines. The process begins with the conversion of a 4-halopyridine precursor to its corresponding boronic ester, which then couples with an aryl halide without being isolated. This approach is highly efficient for creating diverse compound libraries.[1][4][5]

The general transformation is depicted below:

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product start1 2-Bromo-3-chloro- 4-iodopyridine reagents Pd Catalyst Base Solvent start2 Bis(pinacolato)diboron (B₂pin₂) start3 Aryl Halide (Ar-X) product 4-Aryl-2-bromo- 3-chloropyridine reagents->product One-Pot Synthesis

Caption: General scheme of the one-pot borylation/Suzuki coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the one-pot synthesis of various 4-aryl-2-bromo-3-chloropyridines from 2-bromo-3-chloro-4-iodopyridine and different aryl bromides. These data are based on established literature procedures for similar one-pot borylation/Suzuki-Miyaura reactions and serve as a guide for reaction optimization.[1][4][5]

EntryAryl Bromide (Ar-Br)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)1,4-Dioxane1001888
24-BromoanisolePd₂(dba)₃ (1.5)XPhos (6)K₂CO₃ (3)Toluene/H₂O1101691
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-Cs₂CO₃ (3)DME/H₂O902079
41-Bromo-3-nitrobenzenePdCl₂(dppf) (3)-K₃PO₄ (3)DMF1001882
52-BromopyridinePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)1,4-Dioxane1002475

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(p-tolyl)-2-bromo-3-chloropyridine

This protocol describes a representative one-pot procedure starting from 2-bromo-3-chloro-4-iodopyridine.

Materials:

  • 2-Bromo-3-chloro-4-iodopyridine (1.0 mmol, 319.3 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

  • 4-Bromotoluene (1.2 mmol, 205 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)

  • SPhos (0.06 mmol, 24.6 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 636 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-chloro-4-iodopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free atmosphere.

  • Borylation Step: Add anhydrous 1,4-dioxane (5 mL) via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC to confirm the consumption of the starting iodide (typically 2-4 hours).

  • Suzuki Coupling Step: After the borylation is complete, cool the mixture slightly. Add 4-bromotoluene (1.2 mmol) and an additional portion of anhydrous 1,4-dioxane (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(p-tolyl)-2-bromo-3-chloropyridine.

Protocol 2: General Suzuki-Miyaura Coupling with this compound

This protocol is a general method for coupling pre-synthesized this compound (or its pinacol ester) with various aryl halides.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., aqueous 2M Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane or Toluene, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent (10 mL) followed by the aqueous base (1 mL of 2M solution) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 8-24 hours).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and follow steps 6-8 from Protocol 1 to isolate and purify the desired product.

Visualizations

Experimental Workflow

G start Combine Reactants: - 2-bromo-3-chloro-4-iodopyridine - B₂pin₂ - Catalyst & Base borylation Step 1: Borylation (80-90 °C, 2-4h) start->borylation add_aryl Add Aryl Halide (Ar-X) borylation->add_aryl suzuki Step 2: Suzuki Coupling (100 °C, 12-18h) add_aryl->suzuki workup Aqueous Workup & Extraction suzuki->workup purify Column Chromatography workup->purify product Pure Product: 4-Aryl-2-bromo-3-chloropyridine purify->product

Caption: Workflow for the one-pot borylation/Suzuki coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product red_elim Reductive Elimination arx Ar-X arx->pd0 boronic Ar'-B(OR)₂ boronic->pd_complex1 base Base base->pd_complex1

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloropyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges, particularly low yields, and to optimize reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?

Low yields with this substrate can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, pyridylboronic acids are susceptible to protodeborylation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases and at elevated temperatures.[1][3] The electron-deficient nature of the pyridine ring can also slow down the crucial transmetallation step in the catalytic cycle.[3]

Q2: Which palladium catalyst and ligand system is recommended for this coupling?

The choice of catalyst and ligand is critical. For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ can be effective, but more specialized systems often provide better results.[4] Consider using bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][4] These ligands can promote the oxidative addition step and stabilize the catalyst.[2] PdCl₂(dppf) is another reliable catalyst for a broad range of substrates.[4]

Q3: What is the optimal base and solvent for this reaction?

The selection of the base and solvent system is crucial for a successful Suzuki coupling.[5] A moderately strong base is often required to activate the boronic acid for transmetallation.[3] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective choices.[2][3] The solvent system typically consists of an organic solvent mixed with water to facilitate the dissolution of the inorganic base. Common solvent mixtures include dioxane/water, toluene/water, and DME/water.[4][6] Anhydrous conditions can sometimes be beneficial to minimize protodeborylation.[3]

Q4: How can I minimize the formation of side products like homocoupling and protodeborylation?

Protodeborylation can be minimized by using milder reaction conditions, such as lower temperatures and shorter reaction times, and by employing anhydrous solvents.[3] Using boronic esters, like the pinacol ester, instead of the boronic acid can also reduce the rate of this side reaction.[2] Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[3] Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2]

Q5: At which position on the this compound will the Suzuki coupling occur?

The Suzuki coupling will occur at the position of the boronic acid group (C4), replacing the B(OH)₂ moiety with the organic group from the coupling partner (typically an aryl or heteroaryl halide). The carbon-bromine and carbon-chlorine bonds will remain intact under standard Suzuki coupling conditions, allowing for potential subsequent cross-coupling reactions at these positions if desired.

Troubleshooting Guide

Problem: Low Yield or No Reaction
Potential Cause Suggested Solution
Catalyst Deactivation Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[3] Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination with the pyridine nitrogen.[2]
Inefficient Transmetallation Use a stronger base like K₃PO₄ or Cs₂CO₃ to enhance the nucleophilicity of the boronic acid.[3][7] Consider converting the boronic acid to a more reactive derivative, such as a pinacol ester or a trifluoroborate salt.[2][3]
Protodeborylation of Boronic Acid Use anhydrous solvents and milder bases (e.g., K₂CO₃).[3] Lower the reaction temperature and shorten the reaction time.[3]
Low Reactivity of Coupling Partner If using an aryl chloride, switch to the corresponding aryl bromide or iodide, which are more reactive in the oxidative addition step.[8] Employ a more active catalyst system, such as one with Buchwald ligands.[2]
Problem: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (argon or nitrogen).[2]
Protodeborylation Product Presence of water, high temperature, or strong base.Use anhydrous solvents, a milder base, and lower the reaction temperature.[3]
Dehalogenation of Coupling Partner Side reaction on the palladium complex.Screen different bases and solvents to find conditions that favor cross-coupling.[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)Ln pd_complex R1-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (R1-X) transmetal_complex R1-Pd(II)-R2 Ln pd_complex->transmetal_complex Transmetallation (R2-B(OH)2 + Base) transmetal_complex->pd0 Reductive Elimination product R1-R2 (Product) transmetal_complex->product Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents catalyst Optimize Catalyst System (e.g., use Buchwald ligands, increase loading) check_reagents->catalyst base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Vary Solvent System (Dioxane/H2O, Toluene/H2O) base->solvent temp_time Adjust Temperature & Reaction Time solvent->temp_time boronic_ester Consider Using Boronic Ester Derivative temp_time->boronic_ester success Improved Yield boronic_ester->success Side_Reactions main_reaction Desired Suzuki Coupling boronic_acid 2-Bromo-3-chloropyridine- 4-boronic acid boronic_acid->main_reaction protodeborylation Protodeborylation boronic_acid->protodeborylation High Temp homocoupling Homocoupling boronic_acid->homocoupling Oxygen aryl_halide Aryl Halide aryl_halide->main_reaction catalyst Pd Catalyst catalyst->main_reaction catalyst->homocoupling Oxygen base Base base->main_reaction base->protodeborylation High Temp solvent Solvent (e.g., H2O) solvent->protodeborylation High Temp

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 2-Bromo-3-chloropyridine-4-boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: What is boronic acid homocoupling and why is it a significant issue with this compound?

Answer: Homocoupling is a major side reaction in Suzuki-Miyaura coupling where the boronic acid reagent reacts with itself to form a symmetrical biaryl byproduct—in this case, a di(3-chloro-4-boronopyridine) derivative.[1][2] This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2] The electron-deficient nature of the pyridine ring in this compound can influence the kinetics of the catalytic cycle, potentially making side reactions like homocoupling more competitive.

Question 2: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?

Answer: The two main culprits for boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2][3]

  • Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][4] These Pd(II) species can then facilitate the homocoupling of two boronic acid molecules.[1][2] Studies have shown a direct correlation between higher oxygen levels and an increased formation of homocoupling byproducts.[2][3]

  • Palladium(II) Precatalysts: When using Pd(II) salts such as Pd(OAc)₂ or PdCl₂, they must first be reduced in situ to the active Pd(0) form.[1][3] This reduction can occur through the homocoupling of two boronic acid molecules, which acts as a sacrificial reductant, thereby generating the active catalyst at the expense of your starting material.[1][3]

Question 3: How can I effectively minimize oxygen in my reaction setup?

Answer: Rigorous exclusion of oxygen is critical to suppress homocoupling.[1][5] Standard methods include:

  • Inert Gas Sparging: Bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst is an effective way to remove dissolved oxygen.[2][6]

  • Freeze-Pump-Thaw Cycles: For more sensitive reactions, performing three freeze-pump-thaw cycles on the solvent can significantly reduce the oxygen content.[2]

  • Maintaining an Inert Atmosphere: Ensure that the reaction is carried out under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) throughout the entire process.[6][7]

Question 4: Which palladium source is best to avoid homocoupling?

Answer: The choice of palladium source plays a pivotal role. To minimize homocoupling, consider the following:

  • Use Pd(0) Sources: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are generally preferred as they do not require an initial reduction step and can directly enter the catalytic cycle.[1]

  • Utilize Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to cleanly and efficiently generate the active Pd(0) species, which can help minimize side reactions like homocoupling.[1]

  • If using Pd(II), add a reducing agent: If a Pd(II) source is unavoidable, the addition of a mild reducing agent, such as potassium formate, can help form the active Pd(0) catalyst without consuming the boronic acid for this purpose.[6]

Question 5: What is the role of ligands in preventing the homocoupling of this compound?

Answer: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1]

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[1] For pyridyl substrates, these bulky ligands can also sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[8]

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that promote homocoupling.[1]

Question 6: How does the choice of base affect homocoupling?

Answer: The base is essential for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[8] However, an inappropriate choice can worsen homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions.[1] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system, so screening may be necessary.[8]

Data Presentation: Parameter Optimization Summary

The following table summarizes key reaction parameters and their general effect on minimizing the homocoupling of this compound. This should serve as a starting point for reaction optimization.

ParameterRecommended ConditionDesired Effect on HomocouplingRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)DecreaseMinimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][2]
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)DecreaseAvoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][2]
Pd(II) precatalyst (e.g., Pd(OAc)₂) + mild reducing agentDecreaseA mild reductant helps form the active Pd(0) without consuming the boronic acid via homocoupling.[2][6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)DecreaseAccelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling pathway more kinetically favored over homocoupling.[1][2][8]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)DecreaseA milder base may reduce the rate of side reactions.[1] The choice is highly substrate-dependent.[2][8]
Boronic Acid Form Pinacol or MIDA boronate estersDecreaseThese esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[2][8]
Reagent Addition Slow addition of boronic acid/ester via syringe pumpDecreaseMaintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[2]

Experimental Protocols

Generalized Protocol for Minimizing Homocoupling in the Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/heteroaryl halide coupling partner (1.0-1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the this compound, the coupling partner, the base, the palladium catalyst, and the ligand.[8]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[8]

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas_protocol Implement sparging or freeze-pump-thaw cycles. check_oxygen->degas_protocol No check_pd_source What is the Palladium source? check_oxygen->check_pd_source Yes degas_protocol->check_pd_source use_pd0 Switch to Pd(0) source (e.g., Pd₂(dba)₃) or modern precatalyst. check_pd_source->use_pd0 Pd(II) check_ligand Is the ligand optimal? check_pd_source->check_ligand Pd(0) use_pd0->check_ligand use_bulky_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->use_bulky_ligand No check_base Is the base appropriate? check_ligand->check_base Yes use_bulky_ligand->check_base screen_bases Screen weaker inorganic bases (e.g., K₃PO₄, K₂CO₃). check_base->screen_bases No end_good Homocoupling Minimized check_base->end_good Yes screen_bases->end_good Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precatalyst Pathway pd0_ox Pd(0)L₂ pd2_ox Pd(II)L₂(O₂) pd0_ox->pd2_ox + O₂ oxygen O₂ intermediate_ox [ArPd(II)L₂(OOB(OH)₂)] pd2_ox->intermediate_ox + ArB(OH)₂ boronic_acid1_ox ArB(OH)₂ homocoupling_product_ox Ar-Ar intermediate_ox->homocoupling_product_ox + ArB(OH)₂ boronic_acid2_ox ArB(OH)₂ pd2_precatalyst Pd(II)X₂ ar_pd_intermediate ArPd(II)X pd2_precatalyst->ar_pd_intermediate + ArB(OH)₂ boronic_acid1_pd2 ArB(OH)₂ ar2_pd_intermediate Ar₂Pd(II) ar_pd_intermediate->ar2_pd_intermediate + ArB(OH)₂ boronic_acid2_pd2 ArB(OH)₂ homocoupling_product_pd2 Ar-Ar ar2_pd_intermediate->homocoupling_product_pd2 Reductive Elimination pd0_generated Pd(0) ar2_pd_intermediate->pd0_generated Generates

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 2-Bromo-3-chloropyridine-4-boronic acid.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in consistently low or no yield. What are the likely causes related to catalyst deactivation and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura reactions with this compound are frequently linked to catalyst deactivation. The primary suspect is the coordination of the pyridine nitrogen to the palladium catalyst, which forms inactive complexes and halts the catalytic cycle.[1][2] Additionally, the presence of two halogen atoms with different reactivities and the electronic nature of the pyridine ring can present challenges. Here is a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Pyridine Coordination to Palladium The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, catalytically inactive complexes.[1][2]Switch to a catalyst system with bulky, electron-rich ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen.
Inadequate Catalyst Activity for C-Cl Bond Activation The Carbon-Chlorine bond is significantly stronger and less reactive than the Carbon-Bromine bond, making the oxidative addition step more difficult.[1][3] Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to efficiently cleave the C-Cl bond.Employ a more active palladium precatalyst and ligand system known for activating aryl chlorides. Increase the reaction temperature to provide the necessary activation energy, typically in the range of 80-120 °C.[3][4]
Oxidative Deactivation of Pd(0) The active Pd(0) catalyst is susceptible to oxidation by residual oxygen in the reaction mixture, converting it to inactive Pd(II) species.[3][5]Ensure rigorous degassing of all solvents and reagents. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1][4]
Ineffective Base The base is crucial for the transmetalation step, where it activates the boronic acid.[6][7] An inappropriate choice of base can lead to a sluggish or stalled reaction.Screen a variety of bases. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[3][4] The solubility of the base is also a key factor to consider in your chosen solvent system.
Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products like homocoupled boronic acid and protodeboronated starting material. What causes this and how can I minimize these side reactions?

Answer:

The formation of side products such as homocoupled boronic acid (bipyridine byproduct) and protodeboronated starting material is a common issue. These side reactions compete with the desired cross-coupling pathway and are often exacerbated by suboptimal reaction conditions.

Common Side Reactions and Mitigation Strategies:

Side Reaction Description Mitigation Strategies
Homocoupling The self-coupling of two molecules of the boronic acid to form a symmetrical bipyridine. This is often promoted by the presence of oxygen or Pd(II) species.[1][5]1. Thorough Degassing: Rigorously remove all oxygen from the reaction mixture.[1] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.[1]
Protodeboronation The cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, often from a proton source like water.[2][8][9]1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents where feasible. 2. Switch to Boronic Esters: Consider using the pinacol ester of the boronic acid, which is generally more stable and less prone to protodeboronation.[1] 3. Optimize Base: A weaker or less nucleophilic base may reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki-Miyaura coupling of this compound?

A1: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for challenging substrates like di-halogenated pyridines, highly active catalyst systems are recommended. Catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often highly effective.[1][3] These ligands promote the challenging oxidative addition step and can stabilize the palladium catalyst, preventing deactivation.[1]

Q2: How do I choose the right base for my reaction?

A2: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield. For challenging couplings involving chloropyridines, strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and particularly potassium phosphate (K₃PO₄) are widely used and often prove to be effective.[1][3][4] It is often necessary to screen a few bases to find the optimal one for your specific reaction.

Q3: What is the role of water in the reaction mixture?

A3: A small amount of water is often beneficial and even necessary in many Suzuki-Miyaura reactions. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[3] However, an excess of water can promote protodeboronation of the boronic acid.[2][8] Typically, a solvent mixture such as dioxane/water or toluene/water is employed.[3]

Q4: My reaction starts but then stalls. What could be the reason?

A4: A stalling reaction is a classic sign of catalyst deactivation. This could be due to the gradual poisoning of the catalyst by the pyridine substrate, as discussed in the troubleshooting guide.[1][2] Another possibility is the degradation of the boronic acid over the course of the reaction, especially at elevated temperatures. You could try adding the boronic acid portion-wise or using a more stable boronic ester derivative.

Q5: Can I use the same conditions for coupling at the bromine and chlorine positions?

A5: Not typically. The C-Br bond is significantly more reactive than the C-Cl bond.[10][11] This difference in reactivity allows for selective coupling at the bromine position under milder conditions, leaving the chlorine intact for a subsequent coupling reaction under more forcing conditions (i.e., a more active catalyst, stronger base, and/or higher temperature).

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction

This is a generalized procedure and should be optimized for your specific substrates and goals.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and then the degassed water via syringe.[1][4] The typical solvent ratio is often between 4:1 to 10:1 organic solvent to water.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Catalyst_Deactivation_Pathway Catalyst Deactivation by Pyridine Coordination Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive [Pd(Pyridine)] Complex Active_Catalyst->Inactive_Complex Deactivation Path Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Pyridine_Substrate 2-Bromo-3-chloropyridine -4-boronic acid Pyridine_Substrate->Inactive_Complex Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki-Miyaura Coupling Start Low or No Yield Observed Q1 Is the catalyst system active enough for C-Cl activation? Start->Q1 Sol1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Q1->Sol1 No Q2 Is the system properly degassed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Degas solvents thoroughly (Ar sparging or Freeze-Pump-Thaw). Maintain inert atmosphere. Q2->Sol2 No Q3 Is the base effective? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Q3->Sol3 No Q4 Is the reaction temperature sufficient? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Increase temperature to 80-120 °C. Q4->Sol4 No End Re-run Optimized Reaction Q4->End Yes A4_Yes Yes A4_No No Sol4->End

References

Optimizing reaction temperature for 2-Bromo-3-chloropyridine-4-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-3-chloropyridine-4-boronic acid Couplings

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing this compound (or its esters) in Suzuki-Miyaura cross-coupling reactions. The focus is on optimizing the reaction temperature to maximize yield and minimize side products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound has a low yield. Should I increase the temperature?

A1: Increasing the reaction temperature can often improve low yields, as it helps overcome the activation energy for the oxidative addition step, which can be challenging with some substrates.[1] However, this is not always the optimal solution. Before raising the temperature, ensure other critical parameters are optimized:

  • Inert Atmosphere: Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For challenging substrates like substituted pyridines, highly active systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1]

  • Base Selection: The base activates the boronic acid.[1] Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker ones, especially if protodeboronation is an issue.[1][2]

If these factors are optimized, a careful, incremental increase in temperature (e.g., in 10 °C steps) may improve the yield.[3]

Q2: I'm observing significant side product formation. Could the reaction temperature be the cause?

A2: Yes, excessively high temperatures can increase the rate of side reactions.[1] Common side products and their relation to temperature include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by high temperatures in the presence of aqueous bases.[1] If this is observed, consider using the pinacol ester of the boronic acid, which is less prone to this side reaction, or lowering the temperature.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen but can also be influenced by temperature.[1] Ensuring the reaction is thoroughly degassed is the primary solution.[1]

  • Decomposition: Both the starting materials and the product can decompose at elevated temperatures over long reaction times. If you observe a complex mixture of byproducts, lowering the temperature might be necessary.

Q3: What is the optimal temperature range for coupling reactions with this compound?

A3: The optimal temperature is highly dependent on the specific substrates, catalyst, solvent, and base used. However, a typical starting range for Suzuki-Miyaura couplings involving heteroaryl halides is between 80-110 °C.[1][2] For particularly unreactive coupling partners (e.g., aryl chlorides), temperatures at the higher end of this range or even slightly above may be required to facilitate the oxidative addition step.[4] It is always recommended to start with a moderate temperature (e.g., 80-90 °C) and adjust based on reaction monitoring.

Q4: How does temperature relate to the choice of solvent?

A4: The reaction temperature must be compatible with the boiling point of the solvent. High-boiling point solvents like dioxane, toluene, or DMF are commonly used for Suzuki couplings that require elevated temperatures.[2] It is crucial that the chosen reaction temperature does not exceed the boiling point of the solvent to avoid pressure buildup in a sealed vessel.

Data Summary: Temperature Effects on Suzuki Coupling

The following table summarizes the general effects of reaction temperature on key outcomes of Suzuki-Miyaura couplings involving substituted pyridines. The precise optimal temperature will vary.

Temperature RangeExpected Reaction RatePotential for Side ReactionsTypical Yield OutcomeNotes
Room Temp - 60 °C Very Slow / No ReactionLowLow to NoneGenerally insufficient for activating the C-X bond of the coupling partner.
60 °C - 80 °C ModerateModerateModerateA good starting point for reactive coupling partners (e.g., aryl iodides/bromides).
80 °C - 110 °C FastIncreasedModerate to HighOptimal range for many standard couplings, including those with less reactive partners.[1][2]
> 110 °C Very FastHighVariable / DecreasingRisk of catalyst decomposition, protodeboronation, and other side reactions increases significantly.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized protocol and must be optimized for specific substrates.

  • Reaction Setup: In a dry, oven-baked Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound pinacol ester (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) or a pre-formed pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them using techniques like TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Visual Troubleshooting and Workflow Diagrams

G cluster_workflow Troubleshooting Low Yield: Temperature Optimization start Low Yield or No Reaction q1 Is the reaction fully degassed? start->q1 sol1 Degas solvent and reaction vessel thoroughly q1->sol1 No q2 Is the catalyst system optimal for pyridines? (e.g., Buchwald Ligands) q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a more active catalyst/ligand system (e.g., SPhos, XPhos) q2->sol2 No q3 Increase Temperature (e.g., 80°C -> 100°C) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 q4 Monitor for Side Products (Protodeboronation, Decomposition) q3->q4 sol3 Lower Temperature. Consider stronger base (e.g., K3PO4) or boronic ester. q4->sol3 Yes end Reaction Optimized q4->end No a4_yes Side Products Observed a4_no No Side Products

Caption: A workflow for troubleshooting and optimizing reaction temperature.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox oa_label Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans tm_label Transmetalation pd_trans->pd0 re_label Reductive Elimination r1r2 R¹-R² r1x R¹-X r2b R²-B(OR)₂ base Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Reactions of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Bromo-3-chloropyridine-4-boronic acid, with a particular focus on the critical role of maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere strictly necessary for reactions with this compound?

A: Yes, for most standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, an inert atmosphere (typically nitrogen or argon) is crucial. The catalytically active Pd(0) species is sensitive to oxygen and can be oxidized to inactive palladium oxides, which quenches the catalytic cycle and leads to low or no product yield.[1] Additionally, the phosphine ligands commonly used are prone to oxidation in the presence of air, which reduces their ability to stabilize the palladium catalyst.[1]

Q2: What are the primary consequences of running the reaction exposed to air?

A: Exposing the reaction to air can lead to several undesirable outcomes:

  • Catalyst Deactivation: Oxidation of the active Pd(0) catalyst to inactive Pd(II) species is the most significant issue, effectively stopping the reaction.[1]

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the unwanted self-coupling of the boronic acid to form a biaryl byproduct, consuming the starting material and reducing the yield of the desired product.

  • Ligand Degradation: Many phosphine ligands are air-sensitive and can be oxidized, compromising their role in the catalytic cycle.[1]

  • Poor Reproducibility: Reactions run without proper inerting techniques are often difficult to reproduce due to varying levels of oxygen exposure.

Q3: Can any Suzuki coupling reactions be performed under aerobic conditions?

A: While standard Suzuki-Miyaura conditions demand the exclusion of oxygen, some specialized catalyst systems have been developed that show tolerance to air. For instance, certain palladium(II) complexes with nitrogen-containing ligands like pyrazoles have been successfully used for Suzuki couplings in aqueous solutions at room temperature under air. However, these are exceptions and require specific, carefully designed catalysts. For general applications with this compound, adhering to inert atmosphere protocols is strongly recommended.

Q4: What is protodeboronation and how does the atmosphere affect it?

A: Protodeboronation is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[2] This can be accelerated by factors like heat and the presence of a base. While not directly caused by oxygen, failing to maintain an inert atmosphere can lead to longer reaction times or the need for higher temperatures to achieve conversion, which in turn can increase the extent of protodeboronation.

Q5: Which inert gas is better, Argon or Nitrogen?

A: Both high-purity argon and nitrogen are commonly used to create an inert atmosphere and are generally interchangeable for most Suzuki coupling reactions.[1] Argon is denser than air, which can be advantageous for blanketing reactions in certain setups. However, nitrogen is typically more cost-effective. The choice often comes down to laboratory availability and cost.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on problems arising from atmospheric conditions.

Observed Issue Potential Cause(s) Related to Atmosphere Recommended Action(s)
Low or No Product Yield Inadequate removal of oxygen, leading to catalyst oxidation.Ensure the reaction flask is properly oven-dried. Use a robust inerting technique such as a Schlenk line to evacuate and backfill the flask with inert gas at least three times.[3][4][5] Use solvents that have been thoroughly degassed by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
Significant amount of homocoupled boronic acid byproduct Presence of oxygen promoting the oxidative coupling of the boronic acid.Improve the degassing and inerting procedure for both the reaction setup and the solvents. Consider using a direct Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0) in situ.
Reaction starts but does not go to completion Gradual deactivation of the catalyst due to a slow leak of air into the system.Check all seals, septa, and joints on your glassware to ensure a tight seal. Maintain a positive pressure of inert gas throughout the reaction. For long reactions, using a glovebox is the most reliable method.[1]
Inconsistent results between batches Variable efficiency of the inerting procedure.Standardize the inert atmosphere protocol. Use a Schlenk line for consistent and thorough removal of air. If using balloons, ensure they are of good quality and properly filled.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions involving this compound.

TroubleshootingWorkflow start Reaction Issue: Low Yield / No Product check_inert Was a rigorous inert atmosphere technique used (e.g., Schlenk line)? start->check_inert improve_inert Action: Improve inerting. Evacuate/backfill 3x. Use degassed solvents. check_inert->improve_inert No check_reagents Are reagents (catalyst, ligand, base, solvent) fresh and pure? check_inert->check_reagents Yes success Problem Resolved improve_inert->success replace_reagents Action: Use fresh catalyst/ligand. Ensure anhydrous solvents and dry base. check_reagents->replace_reagents No check_side_products Analysis shows side products? check_reagents->check_side_products Yes replace_reagents->success homocoupling Issue: Homocoupling Cause: Likely O₂ present check_side_products->homocoupling Yes protodeboronation Issue: Protodeboronation Cause: Temp too high / Base too strong check_side_products->protodeboronation Yes check_side_products->success No homocoupling->improve_inert optimize_conditions Action: Lower temperature. Screen milder bases. protodeboronation->optimize_conditions optimize_conditions->success

Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines a standard setup for the Suzuki-Miyaura coupling of this compound with an aryl halide using a Schlenk line to ensure an inert atmosphere.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk flask and manifold (Schlenk line)

  • High-purity nitrogen or argon gas

Procedure:

  • Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) and allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst, and the base.

  • Establishing Inert Atmosphere:

    • Seal the flask with a rubber septum or glass stopper.

    • Connect the flask to the Schlenk line.

    • Carefully evacuate the flask under vacuum until the pressure is stable.

    • Backfill the flask with the inert gas.

    • Repeat the evacuate/backfill cycle three times to ensure all oxygen is removed.[3][4][5]

  • Solvent Addition: Add the degassed solvent(s) to the flask via a gas-tight syringe through the septum.

  • Reaction:

    • If necessary, attach a condenser (purged with inert gas).

    • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature.

    • Proceed with a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate).

    • Purify the crude product by column chromatography.

Visual Workflow for Inert Atmosphere Setup

This diagram illustrates the key steps for setting up a reaction under an inert atmosphere using a Schlenk line.

InertAtmosphereWorkflow start Start step1 Add solid reagents to oven-dried Schlenk flask start->step1 step2 Seal flask and connect to Schlenk line step1->step2 step3 Evacuate flask (Vacuum) step2->step3 step4 Backfill flask (Inert Gas) step3->step4 step5 Repeat Evacuate/Backfill Cycle (3x) step4->step5 step6 Add degassed solvents via syringe step5->step6 step7 Heat and stir under positive inert gas pressure step6->step7 end Reaction in Progress step7->end

Caption: Experimental workflow for reaction setup under inert atmosphere.

References

Managing impurities in 2-Bromo-3-chloropyridine-4-boronic acid starting material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing impurities in 2-Bromo-3-chloropyridine-4-boronic acid (Product No. CSL-18482)[1]. The information herein is designed to help you identify potential impurities, understand their impact on downstream reactions, and provide actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in my this compound starting material?

A1: Impurities in this compound can generally be categorized into three main types originating from its synthesis and storage:

  • Precursor-Related Impurities: These are residual starting materials or intermediates from the synthetic route. A likely precursor is 2,3-dichloropyridine, which, if carried through the borylation step, could be present in the final product. Over-halogenated pyridines from precursor synthesis may also be present.[2]

  • Boronic Acid-Related Impurities: These form from the boronic acid moiety itself.

    • Boroxine (Anhydride): Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is often present in solid boronic acid samples.[2]

    • Protodeborylation Product (2-Bromo-3-chloropyridine): Cleavage of the carbon-boron bond, often facilitated by moisture or acidic/basic conditions, results in the formation of 2-Bromo-3-chloropyridine.[2]

  • Degradation Products: Under certain conditions, hydrolysis of the chloro-substituent could lead to the formation of hydroxy-pyridine derivatives, although this is generally less common under standard storage conditions.[2]

Q2: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields. What are the likely causes related to the starting material?

A2: Low yields in Suzuki-Miyaura couplings with this starting material can often be traced back to several factors:

  • Impurity Interference: Certain impurities can poison the palladium catalyst. For instance, residual nitrogen-containing precursors or intermediates can coordinate to the palladium center, inhibiting its catalytic activity.[2][3]

  • Protodeborylation: The desired boronic acid can be consumed by a competing protodeborylation reaction, especially under harsh basic conditions or at elevated temperatures, leading to the formation of the inactive 2-Bromo-3-chloropyridine.[3] Pyridineboronic acids are known to be susceptible to this side reaction.[4][5]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (a bipyridine) byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][6][7]

  • Inaccurate Stoichiometry due to Boroxine: A high percentage of boroxine in the starting material can lead to inaccurate calculation of the molar equivalents of the boronic acid, affecting the reaction stoichiometry.[2]

Q3: I see a significant amount of the boroxine form of this compound in my analysis. How will this impact my reaction?

A3: The presence of the boroxine is a common characteristic of many boronic acids.[2] In Suzuki-Miyaura coupling reactions, which are typically run in the presence of an aqueous base, the boroxine is in equilibrium with the boronic acid and can be converted in situ to the active boronic acid species.[2] Therefore, for many applications, its presence may not be detrimental to the reaction's success, although it might slightly slow down the initial rate. However, it is crucial to account for the boroxine content when calculating the molecular weight to ensure accurate stoichiometry. For reactions conducted under strictly anhydrous conditions, the boroxine may be the primary reacting species.[2]

Q4: How can I convert the boroxine back to the monomeric boronic acid form?

A4: The boroxine can be hydrolyzed back to the boronic acid by recrystallization from a suitable aqueous solvent mixture (e.g., acetonitrile/water or ethanol/water).[2] Alternatively, stirring a slurry of the material in a mixture of an organic solvent like diethyl ether and water can also shift the equilibrium back towards the desired boronic acid, which can then be isolated.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of Starting Material

If your HPLC analysis of this compound reveals unexpected peaks, use the following workflow to identify potential impurities.

cluster_0 Unexpected_Peak Unexpected Peak in HPLC Compare_RT Compare Retention Time (RT) with Known Impurity Standards Unexpected_Peak->Compare_RT Early_Eluting Early Eluting Peak (More Polar) Compare_RT->Early_Eluting Shorter RT Late_Eluting Late Eluting Peak (Less Polar) Compare_RT->Late_Eluting Longer RT Potential_Impurity1 Potential Impurity: 2-Bromo-3-chloropyridine (Protodeborylation) Early_Eluting->Potential_Impurity1 Potential_Impurity2 Potential Impurity: Boroxine (Anhydride) Late_Eluting->Potential_Impurity2 Confirm_LCMS Confirm with LC-MS (m/z analysis) Potential_Impurity1->Confirm_LCMS Potential_Impurity2->Confirm_LCMS Repurify Repurify Material (see Purification Protocols) Confirm_LCMS->Repurify

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 2: Poor Performance in Suzuki-Miyaura Coupling

If you are experiencing low yield, incomplete conversion, or significant byproduct formation in your Suzuki-Miyaura coupling reaction, follow this decision tree.

cluster_1 Low_Yield Low Suzuki Coupling Yield Analyze_Purity Analyze Starting Material Purity by HPLC Low_Yield->Analyze_Purity Purity_High Purity >98% (Clean) Analyze_Purity->Purity_High Purity_Low Purity <98% or Significant Impurities (Impure) Analyze_Purity->Purity_Low Optimize_Conditions Optimize Reaction Conditions Purity_High->Optimize_Conditions Purify_Material Purify Starting Material Purity_Low->Purify_Material Screen_Catalyst Screen Pd Catalyst / Ligand Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base / Solvent Optimize_Conditions->Screen_Base Degas Ensure Rigorous Degassing Optimize_Conditions->Degas Improved_Yield Improved Yield Purify_Material->Improved_Yield Degas->Improved_Yield

Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.

Data Presentation

The impact of common impurities on the yield of a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide is summarized below.

Note: This data is representative and based on analogous systems. Actual results may vary depending on the specific reaction conditions.[2]

ImpurityConcentration in Starting MaterialRepresentative YieldObservations
None (Control)< 0.1%95%Clean reaction profile.
2,3-Dichloropyridine2%90%Minor decrease in yield.
2,3-Dichloropyridine5%75%Significant byproduct formation from coupling with the impurity.
Boroxine20%92%Reaction proceeds cleanly, may require slightly longer reaction time.
2-Bromo-3-chloropyridine5%90%No direct interference, but indicates loss of active reagent.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound and its common non-volatile impurities.[2][8]

ParameterSetting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.
Protocol 2: Recrystallization for Purification

This protocol can be used to purify this compound, particularly to remove less polar impurities and to convert boroxine back to the boronic acid form.[2]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot solvent mixture, such as acetonitrile/water or ethanol/water (e.g., starting with a 9:1 ratio), until the solid is fully dissolved at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing it in an ice bath may induce crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent mixture.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Visualizations

Common Impurity Formation Pathways

cluster_2 Main This compound Boroxine Boroxine (Trimeric Anhydride) Main->Boroxine - 3 H2O + 3 H2O Protodeborylation 2-Bromo-3-chloropyridine Main->Protodeborylation + H+ (Protodeborylation) Homocoupling Homocoupling Dimer Main->Homocoupling Pd(II), O2

Caption: Potential impurity formation pathways.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Bromo-3-chloropyridine-4-boronic acid vs. 2-bromo-5-pyridineboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Comparison

The reactivity of organoboron compounds in Suzuki-Miyaura coupling is profoundly influenced by the electronic nature and steric environment of the substituents on the aromatic ring. Below is a summary of the key features of the two title compounds.

Feature2-Bromo-3-chloropyridine-4-boronic acid2-bromo-5-pyridineboronic acid
Structure
Molecular Formula C₅H₄BBrClNO₂C₅H₅BBrNO₂
Molecular Weight 236.26 g/mol 201.82 g/mol
Key Substituents Bromo (C2), Chloro (C3), Boronic acid (C4)Bromo (C2), Boronic acid (C5)
Electronic Effects The pyridine nitrogen and the chloro substituent are both strongly electron-withdrawing, increasing the electron-deficiency of the pyridine ring.The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient compared to benzene.
Steric Hindrance High. The C-Br bond is flanked by the pyridine nitrogen and the chloro group. The C-B bond is flanked by the chloro group. This significant ortho-substitution can impede both oxidative addition and transmetalation steps.[1][2]Moderate. The C-Br bond is ortho to the pyridine nitrogen, which can influence reactivity. The boronic acid group at C5 is relatively unhindered.

Predicted Reactivity in Suzuki-Miyaura Coupling

Based on the structural and electronic properties, a difference in reactivity between the two compounds can be anticipated.

2-bromo-5-pyridineboronic acid is predicted to be the more reactive of the two coupling partners. The primary reason for this is the lower degree of steric hindrance around the reactive centers. While the bromine at the 2-position is ortho to the pyridine nitrogen, the boronic acid at the 5-position is sterically accessible. This should allow for a more facile transmetalation step, which is often rate-limiting in the Suzuki-Miyaura catalytic cycle.[3][4]

This compound , in contrast, is expected to exhibit lower reactivity due to significant steric congestion. The presence of substituents ortho to both the bromo and boronic acid groups (the pyridine nitrogen and the chloro group) can hinder the approach of the bulky palladium catalyst complex.[1][2] This steric impediment can slow down both the initial oxidative addition of the palladium catalyst to the C-Br bond and the subsequent transmetalation step. While the electron-withdrawing nature of the chloro group might activate the C-Br bond towards oxidative addition, the steric hindrance is likely to be the dominant, deactivating factor.[5][6]

Furthermore, both molecules, being electron-deficient heteroaromatic boronic acids, are susceptible to protodeboronation, a common side reaction that can reduce yields.[7] Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to minimize this undesired pathway.

G cluster_0 This compound cluster_a_factors Influencing Factors cluster_1 2-bromo-5-pyridineboronic acid cluster_b_factors Influencing Factors a Structure: 2-Bromo 3-Chloro 4-Boronic acid a_react Predicted Reactivity: Lower a->a_react a_steric High Steric Hindrance: - Chloro group ortho to Boronic Acid - N and Chloro ortho to Bromo a_react->a_steric due to a_electronic Strong Electronic Withdrawal: - Pyridine Nitrogen - Chloro group a_react->a_electronic influenced by b Structure: 2-Bromo 5-Boronic acid b_react Predicted Reactivity: Higher b->b_react b_steric Moderate Steric Hindrance: - Boronic acid is unhindered b_react->b_steric due to b_electronic Electronic Withdrawal: - Pyridine Nitrogen b_react->b_electronic influenced by

Caption: A diagram illustrating the predicted reactivity based on steric and electronic factors.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a bromopyridine derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve maximum yield.

Materials:

  • Bromopyridine derivative (e.g., 2-bromo-5-pyridineboronic acid) (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂ with a phosphine ligand)[8][9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, or Toluene/EtOH)[10][11]

  • Nitrogen or Argon gas (high purity)

  • Anhydrous solvents

Equipment:

  • Oven-dried Schlenk flask or microwave reaction vial

  • Magnetic stir bar

  • Magnetic stirrer with heating plate or microwave reactor

  • Condenser (if using conventional heating)

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Syringes and needles

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G start Start setup 1. Reaction Setup - Add reactants, catalyst, and base to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent 3. Solvent Addition - Add degassed solvent via syringe. inert->solvent react 4. Reaction - Heat with vigorous stirring (Conventional or Microwave). solvent->react monitor 5. Monitoring - Track progress with TLC or LC-MS. react->monitor monitor->react Incomplete workup 6. Aqueous Work-up - Cool, dilute, and wash. monitor->workup Reaction Complete purify 7. Purification - Column chromatography. workup->purify end Pure Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

References

A Head-to-Head Comparison: 2-Bromo-3-chloropyridine-4-boronic Acid vs. its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the creation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl compounds for pharmaceuticals and materials science. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective, data-driven comparison between 2-Bromo-3-chloropyridine-4-boronic acid and its corresponding pinacol ester, two key building blocks for introducing a di-halogenated pyridine moiety.

Executive Summary: Stability vs. Reactivity

The fundamental difference between using this compound and its pinacol ester in Suzuki coupling lies in the trade-off between stability and reactivity.

  • This compound is generally more reactive, potentially leading to faster reaction times.[1] However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways like dehydration to form cyclic boroxine trimers and protodeboronation, which can impact shelf-life and reaction reproducibility.[2][3]

  • This compound pinacol ester offers significantly enhanced stability. The pinacol group protects the boron atom, making the compound more robust against moisture and air, easier to handle and purify via standard silica gel chromatography, and giving it a longer shelf life.[2] While sometimes exhibiting a lower reaction rate, this stability is often paramount in complex, multi-step syntheses.[1]

Performance in Suzuki Coupling: A Data-Driven Comparison

Table 1: Representative Performance Data in Suzuki Coupling

ParameterThis compoundThis compound Pinacol Ester
Coupling Partner 4-Methoxyphenyl Halide4-Methoxyphenyl Halide
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)
Temperature 90 °C110 °C
Time 12 h16 h
Representative Yield 75-85%80-90%
Key Advantage Higher intrinsic reactivity, potentially shorter reaction times.[1][3]Superior stability, handling, and reproducibility; often cleaner reactions.[2]
Key Disadvantage Prone to protodeboronation and boroxine formation.[2][3]May require slightly more forcing conditions (higher temp/longer time).[1]

Note: Data is compiled and representative of typical conditions for similar substrates. Optimization is recommended for specific applications.

Logical Framework for Reagent Selection

The decision to use the boronic acid or its pinacol ester derivative is guided by the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for making this choice.

Diagram 1: Reagent Selection Workflow sub_stability Is substrate stability critical? (e.g., multi-step synthesis, long reaction times, potential for decomposition) use_pinacol Use Pinacol Ester (Higher stability, better handling) sub_stability->use_pinacol Yes max_reactivity Is maximizing reaction rate the primary goal? sub_stability->max_reactivity No consider_acid Consider Boronic Acid (Higher reactivity, potentially lower cost) protodeboronation Is protodeboronation or homocoupling a known issue? protodeboronation->use_pinacol Yes protodeboronation->consider_acid No max_reactivity->consider_acid Yes max_reactivity->protodeboronation No

Caption: Reagent selection logic for Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

Both the boronic acid and its pinacol ester engage in the same fundamental catalytic cycle. It is widely believed that the pinacol ester hydrolyzes in situ to the corresponding boronic acid, which is then activated by the base to form a boronate species that enters the transmetalation step.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln Active Catalyst oa Oxidative Addition pd2 Ar-Pd(II)Ln-X oa->pd2 tm Transmetalation pd2_ar Ar-Pd(II)Ln-Ar' tm->pd2_ar re Reductive Elimination re->pd0 product Ar-Ar' Coupled Product re->product boron Ar'-B(OR)₂ + Base boron->tm halide Ar-X (2-Bromo-3-chloropyridine) halide->oa

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

The following are generalized, yet robust, experimental protocols for the Suzuki-Miyaura coupling. These should serve as a starting point and may require optimization for specific coupling partners.

Protocol 1: Using this compound

This protocol is designed to leverage the higher reactivity of the free boronic acid while mitigating potential instability.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.05 mmol, 1.05 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Using this compound Pinacol Ester

This protocol is tailored for the more stable but potentially less reactive pinacol ester, employing slightly more vigorous conditions to ensure complete conversion.

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound pinacol ester (1.2 mmol, 1.2 equiv.), the desired aryl halide (1.0 mmol, 1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial. Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed Toluene (8 mL) and degassed water (1.6 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can be employed to accelerate the reaction. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The pinacol ester's stability allows for straightforward purification by flash column chromatography on silica gel to afford the pure coupled product.

Conclusion

Both this compound and its pinacol ester are highly valuable reagents for introducing the 2-bromo-3-chloropyridine scaffold via Suzuki-Miyaura coupling. The pinacol ester is the reagent of choice for applications demanding high stability, reproducibility, and ease of handling, making it ideal for complex, multi-step syntheses common in drug discovery and development. The free boronic acid, while requiring more careful handling due to its inherent instability, offers higher reactivity that may be advantageous for less challenging couplings or when reaction time is a critical factor. The optimal choice ultimately depends on the specific substrate, the scale of the reaction, and the overall synthetic strategy.

References

A Comparative Analysis of Palladium and Nickel Catalysts for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds. The choice of catalyst is critical for achieving high yields and selectivity, particularly with complex substrates such as dihalogenated pyridines. This guide provides a comparative analysis of palladium and nickel catalysts for the cross-coupling of 2-Bromo-3-chloropyridine-4-boronic acid, a versatile building block in medicinal chemistry. While direct comparative experimental data for this specific substrate is not extensively published, this guide extrapolates from established principles and data on similar substrates to provide a robust framework for catalyst selection and reaction optimization.

Executive Summary

Palladium complexes are the well-established catalysts for Suzuki-Miyaura reactions, known for their broad functional group tolerance and high catalytic activity.[1] However, the high cost and relative scarcity of palladium have spurred the development of more economical and earth-abundant nickel catalysts.[2][3] Nickel catalysts not only offer a cost-effective alternative but also exhibit unique reactivity profiles that can be advantageous for specific transformations, including the coupling of challenging substrates like aryl chlorides.[3][4]

For this compound, the primary challenge lies in the selective activation of the C-Br bond over the more inert C-Cl bond. Both palladium and nickel catalysts can be effective, but the optimal choice will depend on the desired reaction conditions and cost considerations.

Performance Comparison: Palladium vs. Nickel

The following table summarizes the expected performance and typical reaction conditions for palladium and nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl partner.

ParameterPalladium Catalyst SystemNickel Catalyst System
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald PrecatalystsNi(cod)₂/ligand, NiCl₂(dppp)
Catalyst Loading 1-5 mol%3-10 mol%
Typical Ligand Phosphine ligands (e.g., PPh₃, XPhos, SPhos)Phosphine or N-heterocyclic carbene (NHC) ligands
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Na₂CO₃, t-BuOK
Typical Solvent 1,4-Dioxane/H₂O, Toluene, THFToluene, Dioxane, DMF
Reaction Temperature 80-120 °C60-100 °C
Reaction Time 4-24 hours8-36 hours
Expected Yield Good to ExcellentModerate to Good
Selectivity (C-Br vs. C-Cl) Generally high for C-Br couplingCan be tuned, but may require more optimization
Cost HigherLower
Functional Group Tolerance Broad and well-documentedGenerally good, but can be sensitive to certain groups

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound using a palladium catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl halide (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Nickel-Catalyzed Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling using a nickel catalyst, which may require more rigorous exclusion of air and moisture.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl halide (1.2 mmol, 1.2 equiv.)

  • Ni(cod)₂ (0.05 mmol, 5 mol%)

  • PCy₃ (0.10 mmol, 10 mol%)

  • K₃PO₄ (2.5 mmol, 2.5 equiv.)

  • Anhydrous Toluene (5 mL)

  • Inert atmosphere (Glovebox or Schlenk line)

Procedure:

  • Inside a glovebox, add Ni(cod)₂, PCy₃, and K₃PO₄ to an oven-dried vial.

  • Add this compound and the aryl halide.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst (Pd or Ni) - Ligand (if needed) - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycles

The catalytic cycles for palladium and nickel in Suzuki-Miyaura cross-coupling are analogous, proceeding through oxidative addition, transmetalation, and reductive elimination.

G cluster_pd Palladium Catalytic Cycle cluster_ni Nickel Catalytic Cycle pd0 Pd(0)Lₙ pd_add Oxidative Addition (Ar-Pd(II)-X)Lₙ pd0->pd_add Ar-X pd_trans Transmetalation (Ar-Pd(II)-Ar')Lₙ pd_add->pd_trans Ar'B(OH)₂ / Base pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Ar-Ar' ni0 Ni(0)Lₙ ni_add Oxidative Addition (Ar-Ni(II)-X)Lₙ ni0->ni_add Ar-X ni_trans Transmetalation (Ar-Ni(II)-Ar')Lₙ ni_add->ni_trans Ar'B(OH)₂ / Base ni_elim Reductive Elimination ni_trans->ni_elim ni_elim->ni0 Ar-Ar'

References

Spectroscopic Analysis of Products from 2-Bromo-3-chloropyridine-4-boronic acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic characteristics of products derived from reactions involving 2-Bromo-3-chloropyridine-4-boronic acid. Due to a lack of specific published experimental data for the direct reaction products of this particular boronic acid, this guide leverages data from structurally analogous compounds to offer a predictive overview. This information is intended to aid researchers in the identification and characterization of novel compounds synthesized using this versatile building block.

The primary application of this compound in synthetic chemistry is anticipated to be the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The presence of both a bromo and a chloro substituent on the pyridine ring offers potential for selective and sequential functionalization.

Performance Comparison with Alternative Reagents

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, can decrease the nucleophilicity of the boronic acid, potentially leading to lower reaction yields compared to more electron-rich pyridine boronic acids.

Furthermore, the position of the nitrogen atom relative to the boronic acid can present challenges, a phenomenon sometimes referred to as the "2-pyridyl problem," where the nitrogen can coordinate to the palladium catalyst and inhibit the reaction. While the boronic acid in the target molecule is at the 4-position, the overall electronic deficiency of the ring is a critical factor to consider when planning syntheses.

In comparison to a simpler analogue like pyridine-4-boronic acid, this compound is expected to be less reactive. However, the halogen substituents provide valuable handles for subsequent cross-coupling reactions, allowing for the synthesis of more complex, polysubstituted pyridine derivatives that are not readily accessible from simpler starting materials. The choice between using a more reactive, unsubstituted pyridine boronic acid and the less reactive, but more versatile, this compound will depend on the specific synthetic strategy and the desired final product.

Spectroscopic Data of Expected Reaction Products

The following tables summarize the predicted spectroscopic data for a representative product of a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, resulting in 2-Bromo-3-chloro-4-phenylpyridine. This data is extrapolated from known spectroscopic values of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Bromo-3-chloro-4-phenylpyridine (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-57.2 - 7.4d~5
Pyridine H-68.3 - 8.5d~5
Phenyl H7.3 - 7.6m-

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-3-chloro-4-phenylpyridine (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2140 - 145
Pyridine C-3128 - 132
Pyridine C-4150 - 155
Pyridine C-5122 - 126
Pyridine C-6150 - 153
Phenyl C128 - 138

Table 3: Predicted Key IR Absorptions for 2-Bromo-3-chloro-4-phenylpyridine

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H (Aromatic)3100 - 3000
C=C, C=N (Aromatic Ring)1600 - 1450
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-3-chloro-4-phenylpyridine

IonPredicted m/zNotes
[M]⁺269/271/273Molecular ion peak showing isotopic pattern for Br and Cl.
[M-Br]⁺190/192Loss of bromine atom.
[M-Cl]⁺234/236Loss of chlorine atom.
[C₁₁H₇N]⁺153Phenylpyridine fragment.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or 1,4-dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Boronic Acid (2-Bromo-3-chloro pyridine-4-boronic acid) Base Base R-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (e.g., 4-Aryl-2-bromo- 3-chloropyridine) Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Reaction of 2-Bromo-3-chloropyridine- 4-boronic acid Reaction Suzuki-Miyaura Coupling Start->Reaction Workup Work-up and Purification Reaction->Workup Product Purified Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure Structure Elucidation and Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Experimental workflow for synthesis and spectroscopic analysis.

Isomeric Effects on the Reactivity of Chloropyridine Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of substituted pyridine moieties is a cornerstone of modern medicinal chemistry and materials science. Chloropyridine boronic acids represent a versatile class of reagents for this purpose, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. However, the isomeric position of both the chlorine atom and the boronic acid group on the pyridine ring profoundly influences the reactivity of these building blocks. Understanding these isomeric effects is critical for reaction optimization, predicting outcomes, and designing efficient synthetic routes.

This guide provides a comparative analysis of the reactivity of various chloropyridine boronic acid isomers. By examining the interplay of electronic and steric factors, supported by experimental data, we aim to furnish researchers with the insights necessary to effectively select and utilize these valuable synthetic intermediates.

Factors Influencing Reactivity: A Theoretical Overview

The reactivity of chloropyridine boronic acids in Suzuki-Miyaura coupling is primarily dictated by two key factors:

  • Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, creating a π-deficient ring system.[1] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. A chlorine substituent further enhances this electron deficiency through its inductive effect. The position of the chlorine atom, therefore, significantly impacts the electrophilicity of the carbon-chlorine bond and the Lewis acidity of the boronic acid. Electron-withdrawing groups on the pyridine ring can influence the nucleophilicity of the boronic acid and its rate of transmetalation.[2]

  • Steric Effects: The proximity of substituents to the reactive centers (the C-B and C-Cl bonds) can introduce steric hindrance, impeding the approach of the bulky palladium catalyst and affecting the rates of oxidative addition and transmetalation.[3][4] This is particularly relevant for ortho-substituted isomers.

Comparative Reactivity of Chloropyridine Boronic Acid Isomers

The following sections delineate the expected reactivity trends based on the substitution pattern of the chloropyridine ring. While direct, side-by-side kinetic studies under identical conditions for all isomers are not extensively available in the literature, the following comparisons are synthesized from published reaction outcomes and established principles of organic chemistry.

2-Chloropyridine Boronic Acids

This class of isomers is characterized by the chlorine atom being adjacent to the pyridine nitrogen.

  • 2-Chloro-3-pyridylboronic Acid: This is a commonly utilized isomer. The chlorine at the 2-position enhances the electrophilicity of the pyridine ring. The boronic acid at the 3-position is sterically accessible.

  • 2-Chloro-4-pyridylboronic Acid: The boronic acid at the 4-position is electronically influenced by the nitrogen atom, potentially affecting its transmetalation.

  • 2-Chloro-5-pyridylboronic Acid: This isomer has been shown to be a viable coupling partner in Suzuki reactions.[5][6]

  • 2-Chloro-6-pyridylboronic Acid: The boronic acid at the 6-position is ortho to the nitrogen, which can lead to the "2-pyridyl problem," where the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7]

3-Chloropyridine Boronic Acids

With the chlorine atom at the 3-position, the direct electronic activation seen in 2-chloropyridines is altered.

  • 3-Chloro-2-pyridylboronic Acid: The boronic acid is ortho to the nitrogen, which can present challenges in Suzuki couplings, similar to the "2-pyridyl problem".[7]

  • 3-Chloro-4-pyridylboronic Acid: The boronic acid is at the activated 4-position, potentially influencing its reactivity.

  • 3-Chloro-5-pyridylboronic Acid: Both substituents are at meta positions relative to each other and the nitrogen atom, leading to a unique electronic environment.

4-Chloropyridine Boronic Acids

The chlorine at the 4-position strongly activates this position towards nucleophilic attack.

  • 4-Chloro-2-pyridylboronic Acid: The boronic acid is again in the challenging 2-position.

  • 4-Chloro-3-pyridylboronic Acid: The boronic acid is adjacent to the activating chloro group.

Data Presentation: A Comparative Overview of Reaction Conditions

Due to the lack of a single, comprehensive study directly comparing all isomers, the following table summarizes representative Suzuki-Miyaura coupling reaction conditions and reported yields for various chloropyridine boronic acid isomers from different literature sources. This data provides a valuable, albeit indirect, basis for comparison.

IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-3-pyridylboronic acidAryl HalidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Not Specified[2]
2-Chloro-5-pyridylboronic acid3-BromoquinolinePd[P(t-Bu)₃]₂K₃PO₄Dioxane10085[8]
2-Chloro-5-pyridylboronic acidHeteroaryl BromidesPd(PPh₃)₄Na₂CO₃DMF80Moderate-Good[5][9]
3,5-Dichloro-2-arylpyridinesArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃EtOH/H₂ONot SpecifiedGood-Excellent[10]
2,3-Dichloropyridine (forms boronic acid in situ)Aryl HalidePdCl₂(dppf)KOAcDioxane80Not Specified[11]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a chloropyridine boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies and should be optimized for specific substrates and scales.[2][11][12]

Protocol 1: Synthesis of a Chloropyridine Boronic Acid via Lithiation-Borylation

This protocol describes a general method for the synthesis of chloropyridine boronic acids from their corresponding dichloropyridine precursors.

Materials:

  • Dichloropyridine (e.g., 2,3-dichloropyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the dichloropyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature to facilitate regioselective lithium-halogen exchange.

  • Slowly add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of 2 M HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude boronic acid by recrystallization from a suitable solvent system.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed cross-coupling of a chloropyridine boronic acid with an aryl halide.

Materials:

  • Chloropyridine boronic acid

  • Aryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), chloropyridine boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), ligand (if using a pre-formed catalyst, this may not be necessary), and base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Chloropyridine Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors Reactivity Reactivity of Chloropyridine Boronic Acids Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric N_withdrawing Pyridine N is Electron-Withdrawing Electronic->N_withdrawing Cl_inductive Cl Inductive Effect Electronic->Cl_inductive Ortho_hindrance Ortho-Substitution Hinders Catalyst Approach Steric->Ortho_hindrance Catalyst_coordination N-Pd Coordination (2-pyridyl problem) Steric->Catalyst_coordination

Caption: Key factors influencing the reactivity of chloropyridine boronic acids.

Conclusion

The isomeric substitution pattern of chloropyridine boronic acids is a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling reactions. Both electronic and steric effects, stemming from the relative positions of the pyridine nitrogen, the chlorine atom, and the boronic acid group, must be carefully considered for successful reaction design and optimization. While a comprehensive, direct comparison of all isomers under identical conditions remains an area for further investigation, the principles and experimental examples outlined in this guide provide a solid framework for researchers to navigate the subtleties of these powerful synthetic building blocks. By understanding these isomeric effects, scientists can more effectively harness the potential of chloropyridine boronic acids in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

Kinetic and Mechanistic Comparison of Suzuki Coupling with 2-Bromo-3-chloropyridine-4-boronic acid and Alternative Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures with diverse biological activities. Among the available methodologies, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for the formation of carbon-carbon bonds. This guide provides a detailed comparison of the predicted kinetic performance of Suzuki coupling with the challenging substrate, 2-Bromo-3-chloropyridine-4-boronic acid, against alternative cross-coupling reactions. The information presented, supported by data from analogous systems, aims to inform catalyst and reaction selection for the efficient synthesis of novel pyridine derivatives.

Predicted Kinetic Profile of Suzuki Coupling with this compound

The primary competition in an intermolecular reaction would be between the oxidative addition at the C-Br bond versus the C-Cl bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is generally the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1] The relative reactivity of halogens in this step follows the order I > Br > Cl.[1] Consequently, the C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 3-position.

Several factors will influence the reaction kinetics:

  • Nature of the Halogen: The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition and thus a faster reaction rate at the 2-position.[2]

  • Position on the Pyridine Ring: The electronic properties of the pyridine ring can influence the rate of oxidative addition. For many dihalopyridines, coupling preferentially occurs at the 2- or 6-positions.[2]

  • Catalyst and Ligand System: The choice of palladium precursor and, crucially, the phosphine ligand can dramatically influence the rate and selectivity of the reaction. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of less reactive aryl chlorides.[1]

Given these factors, a Suzuki coupling reaction with a suitable boronic acid partner is predicted to proceed with high selectivity for the substitution of the bromine atom at the C-2 position. The subsequent coupling at the C-3 chloro position would require more forcing conditions (higher temperatures, stronger bases, and more specialized catalyst systems).

Quantitative Comparison of Reaction Conditions for Dihalopyridines

While kinetic data is scarce, a comparison of optimized reaction conditions and yields for the Suzuki coupling of various dihalopyridines provides valuable insights into the expected performance with 2-Bromo-3-chloropyridine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineHeptyl boronic pinacol ester1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBuLiOᵗBuDioxane/H₂O (4:1)1002494[3]
2,5-DichloropyridinePhenylboronic acidPd/IPrCs₂CO₃Dioxane10012~70 (C5)[4]
5-Bromo-2-chloropyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃MeOHReflux-Selective at C5[2]
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂K₂CO₃H₂O100-High[5]
2,4-DichloropyridineArylboronic acidsPd-PEPPSI-IPrK₃PO₄Dioxane/H₂O10012~80 (C4)[4]

Comparison with Alternative Cross-Coupling Methodologies

Several other palladium-catalyzed cross-coupling reactions offer viable alternatives to the Suzuki-Miyaura coupling for the functionalization of dihalopyridines. The choice of method often depends on the desired coupling partner, functional group tolerance, and operational considerations.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Coupling Organostannanes (R-SnBu₃)Excellent functional group tolerance; stable and moisture-insensitive reagents.[5][6]High toxicity of tin reagents and byproducts, which can be difficult to remove.[7]
Negishi Coupling Organozinc halides (R-ZnX)High reactivity; excellent for sp³-sp² and sp²-sp² couplings; tolerates a variety of functional groups.[8][9]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[8]
Buchwald-Hartwig Amination Primary/Secondary AminesPremier method for C-N bond formation; broad substrate scope.[10]Limited to the introduction of nitrogen nucleophiles.

A qualitative comparison suggests that for substrates sensitive to basic conditions, the Stille coupling might be advantageous.[7] The Negishi coupling is particularly powerful for introducing alkyl groups, a transformation that can be challenging in Suzuki couplings.[3] For the specific goal of synthesizing amino-pyridines, the Buchwald-Hartwig amination is the most direct and efficient method.[4] Comparative studies have shown that for certain sterically hindered substrates, Stille coupling can provide higher yields than Suzuki coupling.

Experimental Protocols

General Protocol for Kinetic Monitoring of Suzuki Coupling via NMR Spectroscopy

This protocol is adapted for monitoring the reaction of a dihalopyridine with a boronic acid.

  • Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the dihalopyridine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Internal Standard: An inert internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) is added.

  • Initiation: Degassed solvent (e.g., dioxane/water, 4:1, 10 mL) is added via syringe. The Schlenk tube is sealed and placed in a preheated oil bath at the desired temperature.

  • Sampling: At timed intervals, an aliquot (e.g., 0.5 mL) of the reaction mixture is withdrawn via a nitrogen-purged syringe and quenched in a vial containing cold deuterated chloroform (CDCl₃) and a small amount of water to dissolve the inorganic salts.

  • Analysis: The quenched sample is filtered through a small plug of silica into an NMR tube. ¹H NMR or ¹⁹F NMR (if applicable) spectra are recorded.

  • Data Processing: The conversion is determined by integrating the signals corresponding to the starting material and the product relative to the internal standard.[11] The data (concentration vs. time) is then plotted to determine the reaction rate.

General Protocol for Stille Coupling of a Dihalopyridine
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the dihalopyridine (1.0 mmol), the organostannane reagent (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) iodide co-catalyst (0.1 mmol, if used).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene, 10 mL).

  • Reaction: Heat the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through Celite, wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.[7]

Visualizations: Reaction Mechanisms and Workflows

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R-X) Trans_complex R-Pd(II)L_n-R' OA_complex->Trans_complex Transmetalation (R'-B(OR)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product R-R' Trans_complex->Product Reaction_Pathway start 2-Bromo-3-chloropyridine- 4-boronic acid + R-B(OH)₂ intermediate 2-(R)-3-chloropyridine- 4-boronic acid start->intermediate Suzuki Coupling 1 (Fast, Selective at C-Br) Pd(0), Base, Mild Conditions product 2,3-di(R)-pyridine- 4-boronic acid intermediate->product Suzuki Coupling 2 (Slow, Requires Forcing Conditions) Pd(0), Base, High Temp. Kinetic_Workflow cluster_prep Preparation cluster_monitoring Monitoring & Analysis setup Setup Reaction in Schlenk tube standard Add Internal Standard setup->standard initiate Add Solvent & Heat standard->initiate sample Take Aliquot at Time (t) initiate->sample quench Quench with CDCl₃ sample->quench nmr Acquire NMR Spectrum quench->nmr analyze Integrate & Calculate Conversion nmr->analyze plot Plot [Conc] vs. Time analyze->plot

References

A Comparative Guide to the Reactivity of Substituted Pyridine Boronic Acids: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of pyridine rings into molecular frameworks is a cornerstone of modern drug discovery and materials science. Pyridine boronic acids are versatile building blocks for achieving this, primarily through the Suzuki-Miyaura cross-coupling reaction. Understanding the reactivity of these boronic acids, particularly how it is modulated by substituents on the pyridine ring, is crucial for optimizing reaction conditions and predicting outcomes. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic and steric factors that govern the reactivity of these compounds. This guide provides a comparative overview of DFT studies on the reactivity of substituted pyridine boronic acids, presenting key quantitative data, experimental protocols, and a generalized computational workflow.

Quantitative Comparison of Reactivity Parameters

The reactivity of substituted pyridine boronic acids in processes such as the Suzuki-Miyaura coupling is influenced by several factors, including the position and electronic nature of the substituent. DFT calculations provide valuable insights into these effects by quantifying parameters like activation energies for key reaction steps (e.g., transmetalation), pKa values, and electronic properties of the pyridine nitrogen. The following table summarizes key findings from various DFT studies. It is important to note that direct comparison of absolute energy values between different studies can be challenging due to variations in computational methods.

Compound/SystemSubstituent and PositionKey FindingQuantitative DataComputational MethodReference
PyridineHReference for substituent effects.pKaH: 4.38Experimental[1]
Pyridyl Boronic Acid2-B(OH)2The "2-pyridyl problem" is well-documented, where the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition.[2] This isomer is often more susceptible to protodeboronation.[2]pKaH: 3.8611B NMR pH titration[1]
Pyridyl Boronic Acid3-B(OH)2Generally good reactivity in Suzuki couplings.pKaH: 4.2211B NMR pH titration[1]
Pyridyl Boronic Acid4-B(OH)2Electron-withdrawing nature of nitrogen atoms can influence reactivity.pKaH: 3.8211B NMR pH titration[1]
Substituted Pyridines-C≡CH, -C≡CF, -C≡N, -CH(=O)Substituents affect the accumulated charge density on the nitrogen and geometrical parameters. -C≡CF was found to enrich the charge density on the pyridyl nitrogen the most.[3]N/A (Qualitative comparison of charge density surfaces and HOMO orbitals)B3LYP/LanL2DZ[3]
Phenylboronic AcidsFluoro-substituents (ortho, meta, para)Fluorine substituents increase the acidity of boronic acids, with the strongest effect at the ortho position due to intramolecular hydrogen bonding.[4]Linear correlation between pKa and acceptor number of corresponding catechol esters.N/A[4]
Suzuki-Miyaura ReactionPhenylboronic acid + Phenyl bromideThe transmetalation step was analyzed, showing a mechanism similar to that with vinyl groups.N/A (Focus on reaction pathway)B3LYP[5]
Suzuki-Miyaura ReactionArylpalladium hydroxo/halide + Arylboronic acid/borateTransmetalation is faster between an arylpalladium hydroxo complex and a boronic acid compared to a palladium halide and a boronate.[6]Rate of reaction of hydroxo complex with boronic acid is several orders of magnitude faster.N/A (Kinetic studies)[6]

Experimental and Computational Protocols

The accuracy and comparability of DFT studies are highly dependent on the chosen computational methodology. Below are representative protocols employed in the study of substituted pyridine and boronic acid reactivity.

General DFT Calculation Protocol for Geometries and Energies
  • Software: Gaussian 16 or similar quantum chemistry package.[7]

  • Method: Density Functional Theory (DFT). A hybrid functional such as B3LYP or M06-2X is commonly used.[3][8]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-type basis set is often employed for geometry optimizations and frequency calculations.[8][9] For systems containing heavy atoms like palladium, an effective core potential (ECP) such as LANL2DZ or SDD might be used.[3][7]

  • Solvation Model: To simulate reactions in solution, a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or the Solvation Model based on Density (SMD) is frequently applied.[10]

  • Geometry Optimization: The molecular geometries of reactants, transition states, and products are fully optimized without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.

Protocol for Simulating Reaction Pathways
  • Transition State Search: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate to identify an approximate transition state structure, which is then fully optimized.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state connects the desired reactants and products, an IRC calculation is performed.

  • Activation and Reaction Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. The reaction energy is the energy difference between the products and the reactants. These energies are typically reported as Gibbs free energies, which include thermal corrections.

Computational Workflow for Reactivity Studies

The following diagram illustrates a typical workflow for a DFT study on the reactivity of chemical compounds.

DFT Workflow for Reactivity Studies cluster_0 1. System Definition cluster_1 2. Geometry Optimization cluster_2 3. Transition State Search cluster_3 4. Energy Profile & Analysis cluster_4 5. Interpretation start Define Reactants, Products, and Proposed Intermediates geom_opt Optimize Geometries of all Species (Reactants, Products, Intermediates) start->geom_opt freq_calc_min Frequency Calculation to Confirm Minima geom_opt->freq_calc_min ts_search Locate Transition State (TS) Geometries freq_calc_min->ts_search freq_calc_ts Frequency Calculation to Confirm TS (1 Imaginary Frequency) ts_search->freq_calc_ts irc_calc IRC Calculation to Connect Reactants and Products freq_calc_ts->irc_calc energy_calc Calculate Activation and Reaction Energies irc_calc->energy_calc analysis Analyze Electronic Structure (NBO, FMO), Steric Effects, and Thermodynamic Properties energy_calc->analysis conclusion Draw Conclusions on Reactivity and Reaction Mechanism analysis->conclusion

References

The Descending Reactivity of Aryl Halides in Suzuki-Miyaura Coupling: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of aryl halides in Suzuki-Miyaura cross-coupling reactions, supported by experimental data.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical factor influencing the success and efficiency of this reaction is the nature of the leaving group on the aryl halide. Generally, the reactivity of aryl halides in Suzuki coupling follows the trend: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride. This guide provides a detailed comparative analysis of the yields obtained with these different aryl halides, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.

Comparative Yield Analysis

The following table summarizes the product yields for the Suzuki-Miyaura coupling of various 4-substituted aryl halides with phenylboronic acid. While the data is compiled from multiple sources, the reaction conditions are provided to ensure a meaningful comparison. The chosen examples all feature the formation of a biphenyl derivative, a common structural motif in pharmaceuticals and functional materials.

Aryl Halide (Ar-X)XCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleIPd/H-MORK₂CO₃H₂O/EtOH (4:1)800.595
4-BromoanisoleBrPd-bpydc-NdK₂CO₃Toluene1002497
4-ChloroanisoleCl[Pd₂(dba)₃] / 5-(2-diisopropylphosphinophenyl)-25,26,27,28-tetrapropyloxycalixarenetBuOKToluene1002471.1
4-AnisoletriflateOTfPd₂(dba)₃/P(t-Bu)₃CsFDioxane801.5~98% (selective reaction over chloride)

Note: The yield for 4-Anisoletriflate is inferred from selective coupling experiments and general reactivity trends. Direct comparative yield data under identical conditions to the other halides was not available in the surveyed literature.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with different aryl halides.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom catalyst system, typically 0.5-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., dioxane, toluene, DMF, or aqueous mixtures) is prepared in a reaction vessel. The vessel is then purged with an inert gas (e.g., argon or nitrogen). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Ar-Ar' (Product) RedElim->ArAr_prime Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OxAdd Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start: Assemble Reactants reactants Aryl Halide Phenylboronic Acid Catalyst Base Solvent start->reactants setup Reaction Setup (Inert Atmosphere) reactants->setup heating Heating & Stirring setup->heating workup Workup: - Quenching - Extraction - Washing heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reactivity_Comparison Reactivity Relative Reactivity of Aryl Halides in Suzuki Coupling Iodide Aryl Iodide (Ar-I) Triflate Aryl Triflate (Ar-OTf) Iodide->Triflate > Bromide Aryl Bromide (Ar-Br) Triflate->Bromide > Chloride Aryl Chloride (Ar-Cl) Bromide->Chloride >>

Caption: Logical relationship of aryl halide reactivity in Suzuki coupling.

Discussion

The provided data and the established reactivity trend highlight the significant impact of the leaving group on the efficiency of the Suzuki-Miyaura reaction. Aryl iodides are generally the most reactive substrates due to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. Aryl triflates and bromides exhibit good reactivity, making them widely used in synthesis. Aryl chlorides, on the other hand, are the least reactive due to the strong carbon-chlorine bond. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of aryl chlorides, which are often more readily available and cost-effective than the corresponding bromides and iodides.

The choice of aryl halide for a Suzuki-Miyaura coupling reaction will therefore depend on a balance of factors including reactivity, availability, cost, and the specific requirements of the synthetic target. For rapid and high-yielding couplings, aryl iodides are often the preferred choice. For large-scale synthesis where cost is a major consideration, the use of aryl chlorides with a suitable high-activity catalyst system may be more advantageous. Aryl bromides and triflates offer a versatile middle ground with good reactivity and availability. This comparative guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

Stability Showdown: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and organic synthesis, pyridine boronic acids are indispensable building blocks. The strategic introduction of fluorine atoms to these molecules is a common tactic to modulate their physicochemical and biological properties. However, this modification can significantly impact the stability of the boronic acid, a critical factor for storage, handling, and reaction efficiency. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated pyridine boronic acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Stability Challenge: Protodeboronation and Oxidation

The utility of pyridine boronic acids is often hampered by their inherent instability. The two primary degradation pathways are protodeboronation and oxidation.

Protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant issue, particularly for heteroaromatic boronic acids.[1] This process is often accelerated by aqueous conditions, heat, and both acidic and basic environments.[2] The position of the boronic acid group on the pyridine ring also plays a crucial role, with 2-pyridyl boronic acids being notoriously unstable due to the formation of a zwitterionic intermediate that readily undergoes fragmentation.[3][4]

Oxidation of the boronic acid to the corresponding alcohol and boric acid is another common degradation route, particularly in the presence of reactive oxygen species.[5][6]

The Impact of Fluorination on Stability

Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the pyridine ring. This generally increases the Lewis acidity of the boronic acid moiety.[7] While this can be advantageous in some catalytic cycles, it often leads to decreased stability. The increased partial positive charge on the carbon atom attached to the boron atom can make the C-B bond more susceptible to cleavage.

While direct comparative quantitative data for fluorinated versus non-fluorinated pyridine boronic acids is scarce in the literature, studies on fluorinated phenyl boronic acids provide valuable insights into the effects of fluorination.

Quantitative Data Summary: Acidity and Decomposition

The following table summarizes the pKa values of various fluorinated phenylboronic acids. A lower pKa value indicates a stronger Lewis acid.

CompoundpKaReference
Phenylboronic Acid8.86[8]
4-Fluorophenylboronic Acid8.77[8]
2-Fluorophenylboronic Acid8.17[8]
2,6-Difluorophenylboronic Acid6.78[9]
2,3,4,6-Tetrafluorophenylboronic Acid6.17[8]

As the data indicates, increasing fluorination, particularly in the ortho positions, leads to a significant increase in acidity. Studies have shown a correlation between increased acidity and a higher rate of decomposition for fluorinated phenylboronic acids, with compounds having two fluorine atoms in the ortho positions being the least stable.[9][10] This trend is expected to be similar, if not more pronounced, in the pyridine boronic acid series due to the inherent instability of the pyridine scaffold.

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for assessing hydrolytic and oxidative stability are provided below.

Protocol 1: Comparative Hydrolytic Stability Assessment via HPLC

Objective: To quantify the rate of degradation of a fluorinated and a non-fluorinated pyridine boronic acid in an aqueous solution at a specific pH and temperature.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column.

  • pH meter.

  • Thermostatically controlled water bath or incubator.

Procedure:

  • Solution Preparation: Prepare stock solutions of the fluorinated and non-fluorinated pyridine boronic acids in an organic solvent (e.g., acetonitrile).

  • Reaction Buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological conditions).

  • Initiation of Degradation: Add a known volume of the boronic acid stock solution to the pre-heated reaction buffer to achieve the desired final concentration.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by diluting the aliquot in the mobile phase.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the parent boronic acid over time. Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693/k.

Protocol 2: Monitoring Oxidative Stability using ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively compare the oxidative stability of a fluorinated and a non-fluorinated pyridine boronic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve a known amount of the fluorinated and non-fluorinated pyridine boronic acid in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain pH) in separate NMR tubes.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum for each sample to serve as the time-zero reference.

  • Initiation of Oxidation: Add a controlled amount of an oxidizing agent (e.g., a solution of hydrogen peroxide) to each NMR tube.

  • Time-Resolved NMR: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the disappearance of the characteristic signals of the parent boronic acid and the appearance of new signals corresponding to the oxidized product (e.g., the corresponding hydroxypyridine). The relative integration of the signals can be used to estimate the extent of degradation over time.

Visualization of Concepts

Degradation Pathways

The following diagram illustrates the primary degradation pathways for pyridine boronic acids.

Primary Degradation Pathways of Pyridine Boronic Acids PyBA Pyridine Boronic Acid Protodeboronation Protodeboronation (Cleavage of C-B bond) PyBA->Protodeboronation H+ or OH- catalyst Oxidation Oxidation PyBA->Oxidation Oxidizing Agent PyH Pyridine (Protodeboronated Product) Protodeboronation->PyH PyOH Hydroxypyridine (Oxidized Product) Oxidation->PyOH

Caption: Key degradation routes for pyridine boronic acids.

Experimental Workflow for Stability Assessment

The workflow for a comparative stability study is outlined below.

Workflow for Comparative Stability Analysis cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prep_F Prepare Fluorinated Pyridine Boronic Acid Solution Stress_F Subject to Stress Conditions (e.g., pH, Temp, Oxidant) Prep_F->Stress_F Prep_NonF Prepare Non-Fluorinated Pyridine Boronic Acid Solution Stress_NonF Subject to Stress Conditions (e.g., pH, Temp, Oxidant) Prep_NonF->Stress_NonF Analysis_F Time-Point Analysis (HPLC or NMR) Stress_F->Analysis_F Analysis_NonF Time-Point Analysis (HPLC or NMR) Stress_NonF->Analysis_NonF Compare Compare Degradation Rates and Half-Lives Analysis_F->Compare Analysis_NonF->Compare

Caption: Experimental workflow for stability comparison.

Conclusion

The decision to employ a fluorinated versus a non-fluorinated pyridine boronic acid requires a careful balance between the desired electronic properties of the final product and the inherent stability of the building block. The available evidence strongly suggests that fluorination, by increasing the Lewis acidity of the boronic acid, is likely to decrease its stability, particularly its resistance to protodeboronation. Researchers should anticipate that fluorinated pyridine boronic acids may require more stringent handling and storage conditions, such as storage under an inert atmosphere at low temperatures, and the use of anhydrous solvents.[11] For particularly unstable compounds, in situ generation from more stable precursors, such as pinacol or MIDA boronates, is a highly recommended strategy to mitigate degradation and improve reaction outcomes.[1][4] This guide provides the foundational knowledge and experimental framework for making informed decisions in the selection and handling of these valuable synthetic intermediates.

References

Comparative Efficacy of 2-Bromo-3-chloropyridine-4-boronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the strategic construction of complex molecular architectures is paramount. Halogenated pyridines bearing boronic acid functionalities are critical building blocks, enabling the formation of carbon-carbon bonds through cross-coupling reactions. This guide provides a comparative analysis of 2-bromo-3-chloropyridine-4-boronic acid and related reagents in the synthesis of pharmaceutical intermediates, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its efficacy by examining closely related analogues and alternative synthetic strategies.

A compelling case study is the synthesis of a key intermediate for Niraparib, a PARP inhibitor. While this example utilizes 2-chloropyridine-3-boronic acid, the principles and comparisons drawn are highly relevant for understanding the potential advantages of using polysubstituted pyridine boronic acids like this compound.[1]

Performance Comparison: Synthesis of a Biarylpyridine Intermediate

The synthesis of biarylpyridine scaffolds is a common challenge in medicinal chemistry. The choice of reagents can significantly impact yield, purity, and reaction conditions. Below is a comparison of two Suzuki-Miyaura coupling methods for the synthesis of a generic biarylpyridine intermediate, illustrating the trade-offs between different halogenated pyridine precursors.

ParameterMethod A: Using a Dihalogenated Pyridine Boronic Acid DerivativeMethod B: Using a Monohalogenated Pyridine
Reaction Type Palladium-catalyzed Suzuki-MiyauraPalladium-catalyzed Suzuki-Miyaura
Key Reagents This compound, Aryl Partner3-Bromopyridine, Phenylboronic acid derivative
Catalyst Pd(PPh₃)₄ or similar Pd catalystPd(PPh₃)₄ or similar Pd catalyst
Reported Yield Yields can be high but are substrate-dependent.~70-90%[1]
Reaction Time 8-24 hours (typical)8-16 hours[1]
Reaction Temperature 80-110 °C (typical)80-110 °C[1]
Key Advantages Allows for sequential, regioselective cross-coupling reactions due to the differential reactivity of the halogen atoms (Br vs. Cl). This enables the synthesis of more complex, polysubstituted pyridine derivatives.[2]Readily available and less expensive starting materials.[1]
Key Disadvantages Potentially higher cost of the starting boronic acid. Optimization of selective coupling can be required.Limited to the introduction of a single substituent at the 3-position. May require higher temperatures, potentially affecting sensitive functional groups.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies.

Method A: General Protocol for Suzuki-Miyaura Coupling with a Dihalogenated Pyridine Boronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide or iodide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₃PO₄, Cs₂CO₃)

    • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).

    • Add the degassed solvent mixture to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[3]

Method B: Protocol for Suzuki-Miyaura Coupling with 3-Bromopyridine

This protocol is adapted for the synthesis of a biarylpyridine intermediate.[1]

  • Objective: To synthesize a biarylpyridine intermediate.

  • Materials:

    • 3-Bromopyridine

    • Phenylboronic acid derivative (e.g., 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Solvent (e.g., 1,4-Dioxane/water mixture)

    • Base (e.g., Sodium carbonate)

  • Procedure:

    • To a round-bottom flask, add 3-bromopyridine, the phenylboronic acid derivative, the palladium catalyst, and the base.

    • Add the solvent mixture to the flask.

    • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 8-16 hours), with progress monitored by TLC or LC-MS.[1]

    • After cooling to room temperature, add water and extract the product with an appropriate organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by flash column chromatography.

Visualizing Synthetic Strategies

Logical Workflow for Selective Cross-Coupling

The use of dihalogenated pyridines like 3-bromo-4-chloropyridine or this compound allows for a stepwise functionalization strategy. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, enabling selective reaction at the bromine-substituted position first.[2]

G A 2-Bromo-3-chloropyridine -4-boronic acid B First Suzuki-Miyaura Coupling (at Bromo position) A->B C Monosubstituted Intermediate B->C D Second Suzuki-Miyaura or Nucleophilic Aromatic Substitution (SNAr) (at Chloro position) C->D E Disubstituted Pyridine Product D->E

Caption: Stepwise functionalization of a dihalogenated pyridine.

Generalized Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd_complex R1-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (with R2-B(OR)2) pd_complex->transmetalation Base pd_intermediate R1-Pd(II)-R2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 Product reductive_elimination->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-chloropyridine-4-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Bromo-3-chloropyridine-4-boronic acid, ensuring operational safety and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a compound that should be treated as hazardous waste. Adherence to these procedures is critical to prevent personal injury and environmental contamination. Under no circumstances should this chemical be disposed of in standard laboratory trash or washed down the sink.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Nitrile or other chemically resistant gloves.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.[1][2]

In the event of a spill, the spilled chemical and any materials used for cleanup must be treated as hazardous waste.[1] Spills should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[3] Do not allow the chemical to enter drains or waterways.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, regional, and national hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Labeling: A dedicated waste container must be clearly labeled as "Hazardous Waste: this compound". The label should also include the date when the first waste is added.[1]

  • Segregation: This compound may be incompatible with strong oxidizing agents and strong acids.[4][5] Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[1]

Step 2: Waste Accumulation

  • Container Selection: Use a container that is compatible with the chemical. The original product container is often a suitable choice if it is in good condition.[1] Otherwise, a clearly labeled, sealable, and durable plastic or glass container should be used.

  • Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves.[1]

  • Container Management: The waste container must be kept securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.[1]

Step 3: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[1]

  • Provide Information: When you contact EHS, be prepared to provide the full chemical name, quantity, and hazard classification.

  • Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials, until it is collected by authorized EHS personnel.[1]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unwanted This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Materials (Strong Oxidizers, Strong Acids) container->segregate collect Place Waste in Designated Container segregate->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs end End: Await EHS Waste Collection contact_ehs->end

Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-Bromo-3-chloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-Bromo-3-chloropyridine-4-boronic acid. The following procedures are based on established best practices for handling analogous boronic acids and halogenated pyridines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for similar compounds, this chemical should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2][3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Remove any contaminated clothing immediately and wash it before reuse.[3][7]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3]To protect eyes from contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[3][5][6] Gloves should be inspected before use and changed immediately upon contamination.[6]To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][6]To protect skin from accidental splashes or spills.[3][6]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][6]To prevent respiratory tract irritation.[3][6]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Conduct all work within a certified chemical fume hood.[5]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[6][8]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Decontaminate all equipment used.

    • Properly dispose of all waste materials.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection :

    • Collect all waste in a designated, labeled, and sealed container for hazardous waste.[3]

    • Do not pour waste down the drain.[3]

  • Disposal Route :

    • Dispose of the hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.[9]

Emergency Procedures

In the event of a spill or exposure, follow these procedural steps:

Emergency Situation Immediate Action
Spill Evacuate: Immediately evacuate all non-essential personnel from the spill area. Ventilate: Ensure the area is well-ventilated, if it is safe to do so. Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3] Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[7]
Inhalation Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][7] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weighing prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer handle_weigh->handle_transfer handle_reaction Reaction/Use handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via Approved Vendor cleanup_waste->cleanup_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.